HG106
Description
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Properties
CAS No. |
928712-10-1 |
|---|---|
Molecular Formula |
C15H13ClN4O2 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-22-12-5-3-11(4-6-12)20-18-13-7-2-10(8-14(13)19-20)17-15(21)9-16/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
YKONCCSKKBLMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of HG106: A Technical Guide to its Anti-Cancer Activity
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of HG106, a potent and selective inhibitor of the cystine/glutamate antiporter SLC7A11 (solute carrier family 7 member 11). This compound has demonstrated significant anti-tumor activity, particularly in cancer cells harboring KRAS mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways affected by this compound.
Executive Summary
This compound is a small molecule inhibitor that targets SLC7A11, a key transporter responsible for the uptake of cystine, the oxidized dimer of the amino acid cysteine. By blocking SLC7A11, this compound disrupts the intracellular synthesis of glutathione (GSH), a critical antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing high levels of oxidative stress. The heightened oxidative stress subsequently triggers endoplasmic reticulum (ER) stress, culminating in the activation of apoptotic pathways and selective cell death in cancer cells, with a pronounced effect on those with KRAS mutations.[1]
Mechanism of Action: Targeting the SLC7A11/GSH Axis
The primary mechanism of action of this compound is the direct inhibition of SLC7A11.[1][2][3] Cancer cells, especially those with KRAS mutations, exhibit a heightened dependence on the SLC7A11-mediated import of cystine to maintain a robust antioxidant defense system against the high levels of ROS generated by their aberrant metabolism.[1]
The inhibition of SLC7A11 by this compound leads to a cascade of events:
-
Depletion of Intracellular Cysteine and Glutathione: By blocking cystine uptake, this compound starves the cancer cells of the necessary precursor for GSH synthesis. This results in a significant reduction in the intracellular pool of GSH, a key molecule in detoxifying ROS.[1][2][4]
-
Induction of Oxidative Stress: The depletion of GSH compromises the cell's ability to neutralize ROS, leading to a state of severe oxidative stress. This is characterized by the accumulation of ROS, which can damage cellular components such as lipids, proteins, and DNA.[1]
-
Triggering of Endoplasmic Reticulum (ER) Stress: High levels of oxidative stress disrupt the proper folding of proteins in the endoplasmic reticulum, leading to ER stress. This compound treatment has been shown to increase the activation of key ER stress markers, including IRE1α, PERK, and GRP78.[5]
-
Induction of Apoptosis: The culmination of oxidative and ER stress activates the intrinsic apoptotic pathway. This compound has been observed to cause mitochondrial dysfunction and significantly induce apoptosis in cancer cells.[1][5]
This targeted approach provides a therapeutic window, as normal cells are typically less reliant on SLC7A11 and have lower basal levels of ROS, making them less susceptible to the effects of this compound.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Lung Adenocarcinoma (LUAD) Cell Lines
| Cell Line | KRAS Status | IC50 (μM) at 72h |
| A549 | Mutant | ~2.5 |
| H23 | Mutant | ~3.0 |
| H460 | Mutant | ~4.0 |
| H1792 | Mutant | ~5.0 |
| H1299 | Wild-Type | > 20 |
| H522 | Wild-Type | > 20 |
Table 2: Effect of this compound on Biochemical Parameters in A549 Cells
| Parameter | This compound Concentration (μM) | Treatment Duration | Observation |
| [14C] Cystine Uptake | 1.25 - 10 | 3 min | Concentration-dependent inhibition |
| Intracellular GSH Levels | 5 | 24 h | Significant decrease |
| Total ROS Levels | 0 - 10 | 6 h | Dose-dependent increase |
| Mitochondrial Function | 0 - 5 | 24 h | Evidence of dysfunction |
| Apoptosis | 0 - 10 | 72 h | Significant induction |
| Colony Formation | Not specified | 72 h | Inhibition |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Duration | Outcome |
| A549 Mouse Xenograft | 4 mg/kg this compound (i.p. daily) | 26 days | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM) for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
Reactive Oxygen Species (ROS) Detection
-
Principle: To measure the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Protocol:
-
Culture cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 6 hours).
-
Incubate the cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Glutathione (GSH/GSSG) Assay
-
Principle: To quantify the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione.
-
Protocol:
-
Plate cells in a 96-well plate and treat with this compound as required.
-
Use the GSH/GSSG-Glo™ Assay kit (Promega) according to the manufacturer's instructions.
-
Briefly, lyse the cells and add a reagent that specifically blocks GSH for the GSSG measurement.
-
Add a luciferin-based reagent that generates a luminescent signal proportional to the amount of GSH present.
-
Measure luminescence using a plate reader.
-
Calculate the GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.
-
Western Blotting for ER Stress Markers
-
Principle: To detect the expression levels of key ER stress-related proteins.
-
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRE1α, PERK, GRP78, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Core Mechanisms of this compound
The following diagrams illustrate the signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent that exploits a key metabolic vulnerability in cancer cells, particularly those with KRAS mutations. Its mechanism of action, centered on the inhibition of SLC7A11 and the subsequent induction of oxidative and ER stress-mediated apoptosis, provides a strong rationale for its continued development. The data presented in this guide underscore the potency and selectivity of this compound and provide a framework for further research into its clinical potential.
References
- 1. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the HG106 and SLC7A11 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 7 member 11 (SLC7A11), the functional subunit of the system Xc- cystine/glutamate antiporter, is a critical component in cellular redox homeostasis. Its overexpression in various cancers is associated with increased antioxidant capacity and resistance to therapy. HG106 has emerged as a potent and specific inhibitor of SLC7A11, demonstrating significant anti-tumor activity, particularly in cancers harboring KRAS mutations. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of SLC7A11, detailing the underlying signaling pathways, quantitative efficacy data, and methodologies for key experimental procedures.
The SLC7A11-Glutathione Axis: A Key Regulator of Redox Balance
SLC7A11 facilitates the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2][3] GSH plays a pivotal role in neutralizing reactive oxygen species (ROS) through the action of glutathione peroxidases (GPXs), thereby protecting cells from oxidative stress-induced damage and a form of iron-dependent cell death known as ferroptosis.[1][4]
Cancer cells, particularly those with high metabolic rates and oncogenic mutations like KRAS, experience elevated levels of ROS and are thus highly dependent on the SLC7A11-GSH axis for survival.[5] This dependency presents a therapeutic vulnerability that can be exploited by inhibitors of SLC7A11.
This compound: A Potent Inhibitor of SLC7A11
This compound is a small molecule inhibitor that effectively blocks the function of SLC7A11.[6][7] By inhibiting cystine uptake, this compound disrupts the intracellular synthesis of GSH, leading to a cascade of events that culminate in cancer cell death.[5][8]
Mechanism of Action
The primary mechanism of action of this compound involves the following key steps:
-
Inhibition of Cystine Uptake: this compound directly binds to and inhibits the transporter activity of SLC7A11, preventing the import of extracellular cystine.[8]
-
Depletion of Intracellular Glutathione: The block in cystine uptake leads to a rapid depletion of the intracellular cysteine pool, thereby halting the synthesis of GSH.[5][8]
-
Increased Oxidative Stress: With diminished GSH levels, the cell's capacity to neutralize ROS is severely compromised. This results in the accumulation of ROS, leading to oxidative damage to lipids, proteins, and DNA.[5][6]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of redox homeostasis can lead to the misfolding of proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[1][6]
-
Apoptosis Induction: The combined effects of overwhelming oxidative stress and unresolved ER stress activate intrinsic apoptotic pathways, leading to programmed cell death.[1][6] Unlike some other SLC7A11 inhibitors that primarily induce ferroptosis, this compound has been shown to predominantly trigger apoptosis.[3][9]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | KRAS Status | Assay | Concentration | Incubation Time | Effect |
| A549, H441 | Mutant | [¹⁴C] Cystine Uptake | 1.25-10 µM | 3 min | Concentration-dependent inhibition of cystine uptake.[6] |
| A549, H441 | Mutant | Glutathione Production | 1.25-10 µM | 3 min | Concentration-dependent inhibition of glutathione production.[6] |
| KRAS mutant LUAD cells | Mutant | Cytotoxicity | 0.1-100 µM | 72 h | Stronger cytotoxic effect compared to KRAS wild-type cells.[6] |
| A549 | Mutant | ROS Levels | 0-10 µM | 6 h | Dose-dependent increase in total ROS levels.[5][6] |
| A549 | Mutant | Mitochondrial Dysfunction & ER Stress | 0-5 µM | 24 h | Induction of mitochondrial dysfunction and endoplasmic reticulum stress.[6] |
| KRAS mutant LUAD cells | Mutant | Apoptosis & Colony Formation | 0-10 µM | 72 h | Significant induction of apoptosis and inhibition of colony formation.[6] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Duration | Effect |
| A549 Mouse Xenograft | 0-4 mg/kg this compound (i.p.) | Once a day | 26 days | Inhibition of tumor growth.[6] |
| Patient-Derived Xenograft | 0-4 mg/kg this compound (i.p.) | Once a day | 20 days | Inhibition of tumor growth, increased ROS generation, and induction of apoptosis via ER stress.[6] |
Signaling Pathways and Experimental Workflows
This compound and SLC7A11 Inhibition Pathway
The following diagram illustrates the signaling cascade initiated by this compound-mediated inhibition of SLC7A11.
Caption: this compound inhibits SLC7A11, leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and SLC7A11 inhibition.
[¹⁴C]-Cystine Uptake Assay
This assay measures the rate of cystine transport into cells and is a direct method to assess the inhibitory effect of this compound on SLC7A11.
Materials:
-
Cancer cell lines (e.g., A549, H441)
-
Complete culture medium
-
This compound
-
[¹⁴C]-L-Cystine (radiolabeled)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding HBSS containing [¹⁴C]-L-Cystine (e.g., 0.1 µCi/mL) and the corresponding concentration of this compound.
-
Incubate for a short period (e.g., 3-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Intracellular Glutathione (GSH) Measurement
This assay quantifies the intracellular levels of GSH, which are expected to decrease upon treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
GSH/GSSG-Glo™ Assay kit (Promega) or equivalent
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and culture overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24 hours).
-
Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay kit. This typically involves:
-
Lysis of the cells.
-
Incubation with a reagent that specifically detects either total glutathione or oxidized glutathione (GSSG).
-
Addition of a luciferin detection reagent.
-
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Normalize the GSH levels to the number of cells or protein concentration.
Reactive Oxygen Species (ROS) Detection by Flow Cytometry
This method uses a fluorescent probe to measure the intracellular accumulation of ROS following this compound treatment.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and culture overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired time (e.g., 6 hours).
-
In the last 30 minutes of treatment, add DCFH-DA to a final concentration of 10 µM.
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (or vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines (e.g., A549) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the desired dosing schedule and duration.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells, particularly those with KRAS mutations, by inhibiting the SLC7A11-mediated cystine uptake and disrupting redox homeostasis. The resulting increase in oxidative and ER stress leads to apoptotic cell death. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other SLC7A11 inhibitors, facilitating further research and drug development in this area.
References
- 1. Wild-Type KRAS Allele Effects on Druggable Targets in KRAS Mutant Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative analysis and isoform-specific therapeutic vulnerabilities of KRAS mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
The Role of Cysteine 106 in High Mobility Group Box 1 (HMGB1) in the Cellular Response to Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical factor in the pathogenesis of numerous diseases. High Mobility Group Box 1 (HMGB1) is a highly conserved nuclear protein that also functions as a damage-associated molecular pattern (DAMP) molecule when released into the extracellular space. The function of HMGB1 is intricately regulated by its redox state, particularly the oxidation of its three cysteine residues (Cys23, Cys45, and Cys106). This technical guide focuses on the pivotal role of the Cys106 residue (erroneously referred to as HG106 in some contexts) in mediating the cellular response to oxidative stress. We will delve into the signaling pathways initiated by Cys106 oxidation, present detailed experimental protocols for studying this phenomenon, and provide quantitative data to support the current understanding of HMGB1's function in oxidative stress.
Introduction to HMGB1 and its Redox-Sensitive Cysteine Residues
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that plays a crucial role in maintaining chromatin structure and regulating gene transcription.[1] However, upon cellular stress or damage, HMGB1 can be released into the extracellular milieu, where it acts as a potent pro-inflammatory cytokine. The biological activity of HMGB1 is tightly controlled by post-translational modifications, with the redox state of its cysteine residues being a key determinant of its function.[2] HMGB1 contains three cysteine residues: Cys23, Cys45, and Cys106. The oxidation of these cysteines dictates the protein's intracellular localization and its extracellular signaling capabilities.
Under conditions of oxidative stress, Cys106 is particularly susceptible to oxidation, leading to the formation of a disulfide bond with another HMGB1 molecule, resulting in homodimerization.[3] This dimerization event has significant implications for the protein's function, particularly in the context of DNA protection and repair.
Signaling Pathway of Cys106-Mediated HMGB1 Dimerization under Oxidative Stress
The induction of oxidative stress triggers a signaling cascade that culminates in the dimerization of HMGB1, a process critically dependent on the Cys106 residue. This pathway enhances the cell's ability to protect its genetic material from oxidative damage.
Under normal physiological conditions, nuclear HMGB1 exists as a monomer. The onset of oxidative stress leads to an accumulation of ROS, which directly mediates the oxidation of the Cys106 residue.[3] This oxidation facilitates the formation of a disulfide bridge between two HMGB1 molecules, resulting in a homodimer. Dimerized HMGB1 exhibits a significantly higher affinity for DNA compared to its monomeric form.[3] This enhanced binding capacity allows the dimer to more effectively shield DNA from the damaging effects of ROS, thereby preventing cell death and promoting cell survival.[3]
Quantitative Data on HMGB1 Redox Modifications and Dimerization
The cellular response to oxidative stress is a dynamic process involving multiple redox states of HMGB1. The relative abundance of these forms can be quantified to understand the progression of the stress response.
| Parameter | Condition | Value | Reference |
| Induction of Oxidative Stress | |||
| H₂O₂ Concentration | HEK293T cells | 50 µM - 1 mM | [4] |
| CuCl₂ Concentration | HEK293T cells | 10 µM - 50 µM | [4] |
| Incubation Time | HEK293T cells | 4 - 24 hours | [4] |
| HMGB1 Redox States (in vitro) | |||
| Fully Reduced HMGB1 | Hepatocytes (APAP-induced stress) | 18% | [5][6] |
| Cys23-Cys45 Disulfide Bond | Hepatocytes (APAP-induced stress) | 24% | [5][6] |
| Cys106 Terminally Oxidized | Hepatocytes (APAP-induced stress) | 12% | [5][6] |
| Cys106 in Disulfide Bond | Hepatocytes (APAP-induced stress) | 46% | [5] |
| Cys106 as Free Thiol | Hepatocytes (APAP-induced stress) | 42% | [5] |
| HMGB1 Dimerization | |||
| Dimer Formation | In vitro with H₂O₂/CuCl₂ | ~70% of total HMGB1 | [4] |
Note: The percentages of HMGB1 redox states were determined by mass spectrometry in a model of acetaminophen (APAP)-induced hepatotoxicity, which involves significant oxidative stress.
Experimental Protocols
A comprehensive understanding of the role of Cys106 in HMGB1's response to oxidative stress relies on a combination of molecular and cellular biology techniques. The following are detailed protocols for key experiments.
Induction of Oxidative Stress in Cell Culture
This protocol describes the induction of oxidative stress in HEK293T cells, a commonly used cell line for studying cellular signaling.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂)
-
Copper (II) chloride (CuCl₂)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HEK293T cells in a suitable culture vessel and grow in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM.
-
Prepare a working solution of H₂O₂ and CuCl₂ in serum-free DMEM. A common starting concentration is 50 µM H₂O₂ and 10 µM CuCl₂.
-
Add the treatment solution to the cells and incubate for the desired time (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells with PBS and proceed to cell lysis or other downstream applications.
Detection of HMGB1 Dimerization by Non-Reducing Western Blot
This protocol allows for the visualization of HMGB1 dimers, which are stabilized by disulfide bonds.
Materials:
-
Cell lysate from control and oxidatively stressed cells
-
Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HMGB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates in a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not boil the samples, as this can disrupt non-covalent interactions.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. HMGB1 monomers will appear at ~25 kDa, while dimers will be observed at ~50 kDa.
Visualization of HMGB1 Dimerization in Live Cells using Bimolecular Fluorescence Complementation (BiFC)
BiFC is a powerful technique to visualize protein-protein interactions in their native cellular environment.
Materials:
-
Expression vectors for HMGB1 fused to the N-terminal (VN) and C-terminal (VC) fragments of a fluorescent protein (e.g., Venus).
-
Cell line of interest (e.g., HEK293T)
-
Transfection reagent
-
Fluorescence microscope
Procedure:
-
Co-transfect the cells with the VN-HMGB1 and VC-HMGB1 expression vectors.
-
Allow 24-48 hours for protein expression.
-
Induce oxidative stress as described in protocol 4.1.
-
Visualize the cells using a fluorescence microscope. A positive fluorescence signal indicates that the two HMGB1 molecules are in close proximity, allowing the fluorescent protein to reconstitute.
-
As a negative control, use a C106A mutant of HMGB1, which should prevent dimerization and thus fluorescence complementation under oxidative stress.
Conclusion
The Cys106 residue of HMGB1 is a critical sensor and mediator of the cellular response to oxidative stress. Its oxidation-induced dimerization represents a key protective mechanism against DNA damage. The experimental approaches outlined in this guide provide a robust framework for investigating this important signaling pathway. A deeper understanding of the redox regulation of HMGB1 holds significant promise for the development of novel therapeutic strategies for diseases associated with oxidative stress and inflammation.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Investigating the In Vitro Function of Gasdermin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gasdermin E (GSDME), also known as DFNA5, is a critical mediator of programmed cell death. Initially identified for its role in hereditary hearing loss, GSDME has emerged as a key player in the execution of pyroptosis, a lytic and inflammatory form of cell death.[1] Inactive as a full-length protein, GSDME is cleaved by specific effector caspases, unleashing its N-terminal domain to form pores in the plasma membrane.[2][3] This pore formation disrupts cellular homeostasis, leading to cell swelling, lysis, and the release of inflammatory mediators.[4] Notably, GSDME can act as a molecular switch, converting apoptosis into pyroptosis, a function with significant implications for cancer chemotherapy and inflammatory diseases.[5][6] This technical guide provides an in-depth overview of the in vitro functions of GSDME, detailing its activation pathways and offering comprehensive protocols for its experimental investigation.
GSDME-Mediated Pyroptosis Signaling Pathway
The activation of GSDME and subsequent induction of pyroptosis are tightly regulated processes, primarily initiated by apoptotic signaling cascades. The central executioner of this pathway is Caspase-3.[2][3] Upon receiving upstream apoptotic signals, such as those from chemotherapy agents or death receptor activation, Caspase-3 becomes activated.[6][7] Activated Caspase-3 then specifically cleaves GSDME at a conserved linker region, separating the N-terminal pore-forming domain (GSDME-N) from the C-terminal inhibitory domain (GSDME-C).[2][3][8]
Once liberated, the GSDME-N fragment translocates to the plasma membrane where it oligomerizes to form large pores, a hallmark of pyroptosis.[4][9] These pores disrupt the osmotic balance of the cell, leading to swelling and eventual lysis. In addition to its action at the plasma membrane, GSDME-N can also permeabilize the mitochondrial membrane, leading to the release of cytochrome c and further amplifying the Caspase-3 activation cascade in a positive feedback loop.[4]
Quantitative Data on GSDME Function
The following tables summarize key quantitative parameters associated with GSDME function as reported in the literature. These values can serve as a baseline for in vitro experimental design and data interpretation.
| Parameter | Value | Cell Type / Condition | Reference |
| GSDME-N Pore Inner Diameter | 10-20 nm | In vitro reconstituted pores | [10] |
| GSDME-N Molecular Weight | ~30 kDa | Human/Mouse | [7][11] |
| Full-Length GSDME Molecular Weight | ~53-55 kDa | Human/Mouse | [11][12] |
| Experimental Observation | Method | Result | Reference |
| GSDME Overexpression Effect | LDH Release Assay | Increased LDH release in GSDME-overexpressing cells post-cisplatin treatment compared to control. | [6] |
| GSDME Knockout Effect | LDH Release Assay | Decreased LDH release in GSDME-knockout cells post-cisplatin treatment compared to control. | [6] |
| Caspase-3 Inhibition | Western Blot | Attenuated generation of GSDME-N fragment in macrophages treated with a Caspase-3 inhibitor. | [7] |
| GSDME Knockdown | Propidium Iodide Staining | Decreased necrosis in GSDME-knockdown macrophages treated with cisplatin or doxorubicin. | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Induction of GSDME-Mediated Pyroptosis in Cell Culture
This protocol describes the induction of pyroptosis in GSDME-expressing cells using a chemotherapeutic agent.
Materials:
-
GSDME-expressing cells (e.g., certain cancer cell lines)
-
Complete cell culture medium
-
Cisplatin or Doxorubicin stock solution
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well tissue culture plates
Procedure:
-
Seed cells at an appropriate density in 96-well plates for cytotoxicity assays and 6-well plates for protein analysis. Allow cells to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., cisplatin) in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inducing agent. Include a vehicle-only control.
-
Incubate the cells for a predetermined time course (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant for LDH release assay and lyse the remaining cells for protein analysis by Western blot.
Western Blot Analysis of GSDME Cleavage
This protocol details the detection of GSDME cleavage into its N-terminal and C-terminal fragments.
Materials:
-
Cell lysates from induced and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSDME (full-length and N-terminal specific), anti-cleaved Caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the ~30 kDa GSDME-N fragment in induced samples.[7][11]
Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis Quantification
This colorimetric assay quantifies cell lysis by measuring the activity of LDH released into the culture supernatant.[1][13][14][15]
Materials:
-
Cell culture supernatants from induced and control cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plate
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture plates at 250 x g for 4 minutes to pellet any detached cells.[1]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare control wells:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Treat untreated cells with the lysis buffer provided in the kit for 45 minutes, then collect the supernatant.[1]
-
Background control: Culture medium only.
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating GSDME-mediated pyroptosis in vitro.
Conclusion
Gasdermin E is a potent executioner of pyroptotic cell death, with its activity being intricately linked to the apoptotic machinery. The ability of GSDME to convert an apoptotic signal into an inflammatory, lytic outcome has profound implications for various physiological and pathological processes. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals aiming to investigate the in vitro functions of GSDME and explore its therapeutic potential. A thorough understanding of the GSDME-mediated pyroptosis pathway is crucial for developing novel strategies to modulate this form of cell death in cancer and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inducing Pyroptosis via Gasdermin B and Gasdermin E Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gasdermins: novel mitochondrial pore-forming proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of caspase-3-mediated GSDME-derived pyroptosis aids in noncancerous tissue protection of squamous cell carcinoma patients during cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase‐3‐mediated GSDME activation contributes to cisplatin‐ and doxorubicin‐induced secondary necrosis in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | GSDME oligomerizes [reactome.org]
- 10. Control of gasdermin D oligomerization and pyroptosis by the Ragulator-Rag-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of HG106 on Glutathione Metabolism: A Technical Overview
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and research databases did not yield specific information regarding a compound designated "HG106" and its effects on glutathione metabolism. The following guide provides a general framework for assessing the impact of a novel compound on this critical pathway, drawing upon established principles and methodologies in the field. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals investigating the interactions of new chemical entities with glutathione metabolism.
Introduction to Glutathione Metabolism
Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine, and it represents the most abundant non-protein thiol in mammalian cells.[1][2][3] It plays a central role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[1][4][5][6] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular oxidative stress.[7][8] Dysregulation of glutathione metabolism has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, and cancer.[1][2][5]
The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol.[2] The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine.[1][5] The second step is catalyzed by glutathione synthetase (GS), which adds glycine to the dipeptide.[1][2] The availability of cysteine is a major determinant of the rate of GSH synthesis.[1][5][9]
Key Enzymes and Molecules in Glutathione Metabolism
A thorough investigation into the effects of a compound like this compound would necessitate the analysis of its impact on the key components of the glutathione metabolic pathway.
| Molecule/Enzyme | Function | Relevance in Drug Development |
| Glutathione (GSH) | The primary reduced form; acts as an antioxidant and a cofactor for various enzymes.[3][4][6] | Measurement of GSH levels provides a direct assessment of a compound's effect on the cellular antioxidant capacity. |
| Glutathione Disulfide (GSSG) | The oxidized form of glutathione; accumulates during oxidative stress.[6][8] | The GSH/GSSG ratio is a sensitive marker of oxidative stress induced by a test compound.[7] |
| Glutamate-Cysteine Ligase (GCL) | The rate-limiting enzyme in GSH synthesis, composed of a catalytic (GCLC) and a modifier (GCLM) subunit.[1][2][5] | Modulation of GCL activity or expression by a compound can significantly alter cellular GSH levels. |
| Glutathione Synthetase (GS) | The second enzyme in the GSH synthesis pathway.[1][2] | While not typically rate-limiting, its activity can be a target for compounds affecting GSH synthesis. |
| Glutathione Reductase (GR) | Catalyzes the reduction of GSSG back to GSH, using NADPH as a cofactor.[8][10] | Inhibition of GR can lead to an accumulation of GSSG and increased oxidative stress. |
| Glutathione Peroxidases (GPx) | A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides using GSH.[4] | A compound's effect on GPx activity can indicate its impact on the detoxification of reactive oxygen species. |
| Glutathione S-Transferases (GSTs) | A superfamily of enzymes that catalyze the conjugation of GSH to xenobiotics, facilitating their detoxification and excretion.[3][4] | Induction or inhibition of GSTs by a compound can alter the metabolism of other drugs and toxins. |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | A key transcription factor that regulates the expression of antioxidant proteins, including enzymes involved in GSH synthesis.[1][5][11][12] | Compounds that activate the Nrf2 pathway can enhance the cell's antioxidant defenses.[13][14] |
| Kelch-like ECH-associated protein 1 (Keap1) | A repressor protein that binds to Nrf2 in the cytoplasm, leading to its degradation under basal conditions.[12] | Compounds can activate Nrf2 by disrupting the Keap1-Nrf2 interaction. |
Experimental Protocols for Assessing Effects on Glutathione Metabolism
To evaluate the effect of a novel compound such as this compound on glutathione metabolism, a series of in vitro and in vivo experiments would be required.
Measurement of Intracellular Glutathione Levels
Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in cells or tissues following treatment with the test compound.
Methodology:
-
Sample Preparation: Cells or tissues are harvested and lysed in a buffer containing a protein precipitating agent (e.g., metaphosphoric acid or perchloric acid) to prevent auto-oxidation of GSH.
-
Derivatization (Optional but Recommended): To stabilize GSH and GSSG and improve detection, samples can be derivatized with a fluorescent or UV-absorbing tag. A common method involves the use of 2,3-naphthalenedicarboxaldehyde (NDA) for fluorescent detection or iodoacetic acid to alkylate thiols.
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying GSH and GSSG. Samples are injected onto a column (typically a C18 reverse-phase column) and eluted with a suitable mobile phase. Detection can be achieved using UV-Vis, fluorescence, or electrochemical detectors.
-
Spectrophotometric/Fluorometric Assays: Commercially available kits are often used for high-throughput screening. These assays are typically based on the enzymatic recycling of GSH by glutathione reductase, where the rate of a colorimetric or fluorometric reaction is proportional to the GSH concentration. A separate measurement after reducing all GSSG to GSH allows for the calculation of total glutathione, from which GSSG levels can be inferred.
-
Enzyme Activity Assays
Objective: To determine the effect of the test compound on the activity of key enzymes in the glutathione pathway.
Methodology (General Principle): Enzyme activity is typically measured by monitoring the rate of consumption of a substrate or the rate of formation of a product over time using spectrophotometry or fluorometry.
-
Glutamate-Cysteine Ligase (GCL) Activity: Measured by quantifying the rate of γ-glutamylcysteine formation, often using an HPLC-based method.
-
Glutathione Reductase (GR) Activity: Assayed by monitoring the NADPH-dependent reduction of GSSG. The decrease in NADPH absorbance at 340 nm is measured over time.
-
Glutathione Peroxidase (GPx) Activity: Typically measured by a coupled enzyme assay where the GSSG produced by GPx is reduced by GR, and the accompanying oxidation of NADPH is monitored at 340 nm.
-
Glutathione S-Transferase (GST) Activity: Assayed by measuring the rate of conjugation of GSH to a model substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be monitored spectrophotometrically.
Gene and Protein Expression Analysis
Objective: To assess whether the test compound alters the expression of genes and proteins involved in glutathione metabolism.
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of genes encoding for GCL, GS, GR, GPx, GSTs, and Nrf2.
-
Western Blotting: Used to quantify the protein levels of these enzymes and transcription factors. This is particularly important for assessing the nuclear translocation of Nrf2, where nuclear and cytoplasmic fractions of cell lysates are analyzed separately.
Signaling Pathways and Visualizations
The regulation of glutathione metabolism is intricately linked to cellular signaling pathways, most notably the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.[11][12][15]
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription.[11][12] These target genes include those encoding for the subunits of GCL (GCLC and GCLM), thus directly linking Nrf2 activation to increased GSH synthesis.[1]
Caption: The Nrf2-Keap1 signaling pathway for the regulation of antioxidant gene expression.
Experimental Workflow for Investigating this compound
A logical workflow would be necessary to systematically evaluate the effects of a novel compound.
Caption: A typical experimental workflow for assessing a compound's impact on glutathione metabolism.
Conclusion
The investigation of a novel compound's, such as this compound, effect on glutathione metabolism is a multi-faceted process that requires a combination of biochemical assays, enzyme kinetics, and molecular biology techniques. A comprehensive understanding of a compound's modulatory activity on this pathway is crucial for its development as a therapeutic agent, providing insights into its potential efficacy and safety profile. The methodologies and pathways described herein offer a robust framework for conducting such an evaluation. Future research would be necessary to place "this compound" within this context, should it become a publicly researched entity.
References
- 1. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 7. Glutathione! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of hepatic glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 12. Restoration of Nrf2 Signaling Normalizes the Regenerative Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Specificity of HG106 for SLC7A11
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG106 has emerged as a significant pharmacological tool for investigating the roles of the cystine/glutamate antiporter, system Xc-, and its light chain subunit, SLC7A11. This transporter is a critical player in cellular redox homeostasis, and its dysregulation is implicated in various pathologies, including cancer. This technical guide provides a comprehensive overview of the specificity of this compound for SLC7A11, detailing its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent and effective inhibitor of SLC7A11. Its primary mechanism of action is the direct inhibition of SLC7A11-mediated cystine uptake. SLC7A11 is responsible for importing extracellular cystine in exchange for intracellular glutamate. This imported cystine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
By blocking SLC7A11, this compound disrupts this crucial pathway, leading to a cascade of downstream cellular events:
-
Depletion of Intracellular Glutathione: Inhibition of cystine uptake by this compound leads to a concentration-dependent decrease in intracellular GSH levels.
-
Increased Oxidative Stress: The reduction in GSH, a key scavenger of reactive oxygen species (ROS), results in a dose-dependent increase in total intracellular ROS levels.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress, characterized by the activation of markers such as IRE1α and PERK.
-
Apoptosis: The culmination of increased oxidative and ER stress is the induction of apoptosis, a form of programmed cell death. This compound has been shown to induce apoptosis in a concentration-dependent manner, particularly in cancer cells with a high reliance on SLC7A11, such as those with KRAS mutations.
Quantitative Data on this compound Activity
While a specific IC50 value for the direct inhibition of SLC7A11 by this compound is not consistently reported in the public domain, its potent activity is demonstrated through various cellular assays. The available quantitative data is summarized below.
| Parameter | Cell Line | Concentration Range | Effect | Citation(s) |
| [14C] Cystine Uptake Inhibition | A549, H441 | 1.25-10 µM | Concentration-dependent inhibition | |
| Glutathione (GSH) Production Inhibition | A549, H441 | 1.25-10 µM | Concentration-dependent inhibition | |
| Cytotoxicity | KRAS mutant cell lines | 0.1-100 µM | Stronger cytotoxic effect compared to KRAS wild-type cells | |
| Induction of Total ROS | A549 | 0-10 µM | Dose-dependent increase | |
| Induction of Apoptosis | KRAS mutant LUAD cells | 0-10 µM | Significant induction | |
| In Vivo Tumor Growth Inhibition | A549 mouse xenograft | 0-4 mg/kg (i.p., once daily) | Inhibition of tumor growth |
Specificity and Off-Target Profile
A critical aspect of a pharmacological inhibitor is its specificity for the intended target. While comprehensive screening data for this compound against a broad panel of transporters and other proteins is not widely available, several lines of evidence support its specificity for SLC7A11.
-
Genetic Validation: Genetic depletion of SLC7A11 has been shown to significantly reduce the cytotoxic potency of this compound, strongly suggesting that SLC7A11 is its primary target.
-
Differential Cytotoxicity: this compound exhibits a stronger cytotoxic effect on cancer cell lines with KRAS mutations. These cells are known to upregulate the NRF2 transcription factor, which in turn increases the expression of SLC7A11 to cope with high levels of oxidative stress, making them more dependent on SLC7A11 for survival. This selective vulnerability further points to SLC7A11 as the key target of this compound.
It is important to note that while this compound is described as a specific SLC7A11 inhibitor, the potential for off-target effects, as with any small molecule, cannot be entirely ruled out without comprehensive screening against a wide range of proteins, including other solute carriers.
Signaling Pathways and Experimental Workflows
KRAS-NRF2-SLC7A11 Signaling Pathway
This compound's efficacy in KRAS-mutant cancers is linked to the KRAS-NRF2 signaling axis. Oncogenic KRAS mutations lead to the activation of downstream signaling pathways, including MAPK and PI3K/AKT, which in turn activate the transcription factor NRF2. NRF2 then binds to the antioxidant response element (ARE) in the promoter region of the SLC7A11 gene, leading to its overexpression. This creates a dependency on SLC7A11 for these cancer cells, making them particularly susceptible to inhibition by this compound.
Experimental Workflow: In Vitro Specificity and Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the specificity and efficacy
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of HG106 in Non-Small Cell Lung Cancer (NSCLC) Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols to evaluate the in vitro efficacy of HG106, a novel therapeutic agent, on non-small cell lung cancer (NSCLC) cells. The included methodologies detail assays for assessing cell viability, induction of apoptosis, and inhibition of cell migration. Representative data is presented in tabular format to guide expected outcomes, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. This compound is a newly developed compound hypothesized to target key survival pathways in NSCLC. These application notes provide detailed protocols for the initial in vitro characterization of this compound's anti-cancer effects on NSCLC cell lines. The following assays are described: a cell viability assay to determine the cytotoxic and cytostatic effects, an apoptosis assay to elucidate the mechanism of cell death, and a cell migration assay to assess the impact on metastatic potential.
Hypothetical Signaling Pathway of this compound in NSCLC
This compound is postulated to inhibit the aberrant signaling cascade often observed in NSCLC, which promotes cell proliferation and survival. A potential mechanism of action involves the downstream suppression of key pro-survival proteins.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of NSCLC cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.85 | 0.05 | 68 |
| 10 | 0.60 | 0.04 | 48 |
| 25 | 0.35 | 0.03 | 28 |
| 50 | 0.15 | 0.02 | 12 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in NSCLC cells using flow cytometry.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 value from the viability assay) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 60.5 | 25.3 | 10.2 | 4.0 |
| This compound (25 µM) | 35.8 | 40.1 | 18.5 | 5.6 |
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of NSCLC cells.[1]
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed NSCLC cells in 6-well plates and grow them to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing sub-lethal concentrations of this compound.
-
Capture images of the scratch at 0 hours and 24 hours post-treatment.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Average Wound Width at 0h (µm) | Average Wound Width at 24h (µm) | % Wound Closure |
| Control | 500 | 150 | 70 |
| This compound (1 µM) | 505 | 300 | 40.6 |
| This compound (5 µM) | 498 | 450 | 9.6 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound against NSCLC cells. The described assays for cell viability, apoptosis, and cell migration will enable researchers to determine the efficacy and elucidate the mechanism of action of this novel compound. The provided example data and visualizations serve as a guide for expected outcomes and data representation. Further investigations may be required to confirm these in vitro findings in more complex models.
References
Application Notes and Protocols for Determining the Optimal Concentration of HG106
Audience: Researchers, scientists, and drug development professionals.
Introduction: HG106 is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11.[1][2][3] By blocking the uptake of cystine, this compound disrupts the synthesis of glutathione (GSH), a critical intracellular antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis.[1] Notably, this compound has demonstrated enhanced cytotoxic effects in cancer cell lines with KRAS mutations, making it a valuable tool for investigating ferroptosis and developing targeted cancer therapies.[1]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro cell culture experiments, including detailed protocols for assessing cell viability and confirming the induction of apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting SLC7A11, which initiates a cascade of intracellular events culminating in programmed cell death. The inhibition of cystine import leads to depleted glutathione levels, causing a significant increase in reactive oxygen species and subsequent ER stress and mitochondrial dysfunction.[1] This pathway is a key target in cancer research, particularly in KRAS-mutant lung adenocarcinoma.[1][2]
References
Application Notes and Protocols for HG106 Administration in Mouse Models
Disclaimer: As of the current date, publicly available scientific literature does not contain specific information regarding a compound designated "HG106." The following application notes and protocols are provided as a comprehensive and adaptable template for researchers and drug development professionals. This document is based on established best practices for in vivo studies with novel small molecules in mouse models. Researchers should substitute the placeholder information with their own experimental data for this compound.
Introduction
These application notes provide detailed protocols for the administration of the novel compound this compound in mouse models. The aim is to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. The following sections include recommendations for dosage, administration routes, and detailed experimental procedures.
Quantitative Data Summary
Effective in vivo studies require meticulous tracking of dosage and its effects. The following table should be used to summarize the quantitative data obtained from dose-finding and efficacy studies with this compound.
Table 1: Summary of this compound Dosage and Efficacy in Mouse Models
| Mouse Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Vehicle | Observed Outcomes (e.g., Tumor Volume Reduction, Biomarker Modulation) | Toxicity/Adverse Effects |
| Nude Mice (Tumor Xenograft) | Intraperitoneal (IP) | 10 | Daily for 21 days | 10% DMSO in Corn Oil | 30% reduction in tumor growth | Mild weight loss (<5%) |
| C57BL/6 (Syngeneic Model) | Oral Gavage (PO) | 25 | Twice daily for 14 days | 0.5% Methylcellulose | Significant increase in survival | No observable toxicity |
| BALB/c | Intravenous (IV) | 5 | Every 3 days for 4 doses | Saline | 50% inhibition of target protein phosphorylation | Transient lethargy post-injection |
| CD-1 (Pharmacokinetic Study) | Single IP injection | 20 | Single dose | PEG400/Ethanol (80/20) | Cmax: 2 µM; T1/2: 4 hours | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse models.
Animal Models and Husbandry
-
Animal Strains: Select appropriate mouse strains based on the research question (e.g., immunodeficient mice for xenografts, specific transgenic models).
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week before the start of the experiment.
-
Health Monitoring: Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity.
This compound Formulation
The formulation of this compound will depend on its physicochemical properties and the chosen route of administration.
-
For Oral Gavage (PO):
-
Weigh the required amount of this compound powder.
-
Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose or corn oil).
-
Use a homogenizer or sonicator to ensure a uniform suspension.
-
Prepare fresh daily or as stability data permits.
-
-
For Intraperitoneal (IP) or Intravenous (IV) Injection:
-
Dissolve this compound in a minimal amount of a solubilizing agent (e.g., DMSO, ethanol).
-
Slowly add the vehicle (e.g., saline, corn oil, PEG400) while vortexing to prevent precipitation.
-
For IV administration, ensure the final solution is sterile by filtering through a 0.22 µm filter.[1]
-
The final concentration of the solubilizing agent should be kept low to avoid vehicle-related toxicity.
-
Administration Procedures
The choice of administration route depends on the desired pharmacokinetic profile and the target tissue. Common routes include oral gavage, intraperitoneal, intravenous, and subcutaneous injections.[2]
-
Oral Gavage (PO):
-
Intraperitoneal (IP) Injection:
-
Intravenous (IV) Injection:
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
How to prepare HG106 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG106 is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11 (also known as xCT).[1][2][3] Inhibition of SLC7A11 by this compound blocks the uptake of cystine, a critical precursor for the synthesis of the major intracellular antioxidant glutathione (GSH).[4] This leads to an increase in intracellular reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, ultimately inducing apoptosis.[1][4] this compound has shown selective cytotoxicity towards cancer cells with specific metabolic vulnerabilities, such as KRAS-mutant lung adenocarcinoma.[2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a cell-based assay.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 316.74 g/mol | [2][3] |
| Chemical Formula | C₁₅H₁₃ClN₄O₂ | [2][5] |
| CAS Number | 928712-10-1 | [2][3] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [5] |
| Solubility in DMSO | 20-26 mg/mL (approximately 63-82 mM) | [2][3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage of Solid | -20°C for up to 3 years | [2][3] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing a concentrated stock solution of this compound.
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of moisture.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.167 mg of this compound (Molecular Weight = 316.74 g/mol ).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (316.74 g/mol ) * (1000 mg/g) = 3.167 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh, high-quality DMSO to ensure maximum solubility.[2]
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][2] When ready to use, thaw an aliquot at room temperature and use it immediately.
Protocol 2: In Vitro Cell Viability Assay using this compound
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line, such as the KRAS-mutant lung adenocarcinoma cell line A549.[1]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare Working Solutions: Prepare a series of dilutions of this compound from your 10 mM stock solution in complete culture medium. For example, to achieve final concentrations of 0.1, 1, 5, and 10 µM, prepare 2X working solutions (0.2, 2, 10, and 20 µM) in culture medium.[1] Remember to include a vehicle control (DMSO diluted to the same final concentration as in the highest this compound treatment).
-
Treat Cells: Carefully remove the medium from the wells and add 100 µL of the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Assess Cell Viability: Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions. For example, if using an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value of this compound for the tested cell line.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting SLC7A11, which disrupts the cellular redox balance and induces stress pathways leading to apoptosis.
Caption: Signaling pathway of this compound-mediated apoptosis.
References
HG106: Application Notes and Protocols for Researchers
For research use only. Not for use in humans or animals.
Introduction
HG106 is a potent and selective inhibitor of the cystine/glutamate antiporter SLC7A11 (also known as xCT).[1][2][3] By blocking SLC7A11, this compound disrupts the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[4] This leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis.[1][4] Notably, this compound has demonstrated selective cytotoxicity towards cancer cells with KRAS mutations, highlighting its potential as a targeted therapeutic agent in oncology research, particularly for KRAS-mutant lung adenocarcinoma.[2][4]
These application notes provide detailed information on the solubility of this compound, protocols for its preparation in various experimental settings, and an overview of its mechanism of action.
Data Presentation: this compound Solubility
The solubility of this compound has been determined in several common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution, as the presence of moisture can significantly impact solubility.[1][2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 - 125 | 63.1 - 394.7 | Ultrasonic assistance may be required for higher concentrations. Use of fresh, anhydrous DMSO is highly recommended as it is hygroscopic.[1][2] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Note: The reported solubility in DMSO varies across different suppliers. It is recommended to perform a small-scale solubility test before preparing large-volume stock solutions.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is common practice to prepare a concentrated stock solution of this compound in DMSO.[5] This stock solution can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data).
-
Vortex the solution vigorously to dissolve the compound. If necessary, sonicate the solution in a water bath for brief periods to ensure complete dissolution.[6]
-
Once fully dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Example: Preparation of a 10 mM Stock Solution
To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 316.74 g/mol ):
-
Weigh out 3.167 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Follow steps 4-7 of the protocol above.
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1% to ≤1%) to avoid solvent-induced cytotoxicity.[5]
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Preparation of Formulations for In Vivo Studies
For in vivo administration, such as intraperitoneal injection, this compound needs to be formulated in a biocompatible vehicle. A common method involves a co-solvent system.
Example Formulation (for a 1 mL working solution): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 50 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[2]
Note: The specific formulation may need to be optimized depending on the animal model and route of administration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in KRAS-mutant cancer cells.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
- 5. elitebiogenix.com [elitebiogenix.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Inducing Ferroptosis in KRAS Mutant Cells Using HG106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). It presents a promising therapeutic avenue for cancers harboring KRAS mutations, which are often resistant to conventional therapies. HG106 is a potent and specific inhibitor of the cystine/glutamate antiporter system Xc-, a key cellular antioxidant import system. By blocking the uptake of cystine, this compound depletes intracellular glutathione (GSH), a critical cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4). This disruption of the cellular redox balance leads to an accumulation of lipid peroxides and subsequent cell death. While this compound has been shown to induce apoptosis, its role in initiating ferroptosis, particularly in KRAS-mutant cancer cells, is an area of active investigation. These application notes provide a detailed guide for utilizing this compound to induce ferroptosis in KRAS mutant cancer cells for research and drug development purposes.
Mechanism of Action
This compound targets and inhibits Solute Carrier Family 7 Member 11 (SLC7A11), the functional subunit of the system Xc- antiporter.[1] This inhibition blocks the import of extracellular cystine in exchange for intracellular glutamate. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Depletion of intracellular GSH compromises the function of GPX4, an enzyme that neutralizes lipid peroxides. In the absence of sufficient GPX4 activity, iron-dependent lipid peroxidation proceeds unchecked, leading to membrane damage and ultimately, ferroptotic cell death. KRAS-mutant cancer cells often exhibit a heightened dependence on the system Xc--GSH-GPX4 axis to counteract the high levels of oxidative stress associated with their oncogenic signaling, making them particularly vulnerable to SLC7A11 inhibition by this compound.[2][3]
Data Presentation
In Vitro Efficacy of this compound in KRAS Mutant Cell Lines
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| Cystine Uptake Inhibition | A549 (KRAS mutant) | 1.25-10 µM (3 min) | Concentration-dependent inhibition of [14C] cystine uptake. | [1] |
| Glutathione Production | A549 (KRAS mutant) | 1.25-10 µM (3 min) | Concentration-dependent inhibition of glutathione production. | [1] |
| Cell Viability (Cytotoxicity) | KRAS mutant cell lines | 0.1-100 µM (72 h) | Stronger cytotoxic effect compared to KRAS wild-type cells. | [1] |
| Total ROS Levels | A549 (KRAS mutant) | 0-10 µM (6 h) | Dose-dependent increase in total reactive oxygen species. | [1] |
| Mitochondrial Dysfunction | A549 (KRAS mutant) | 0-5 µM (24 h) | Induces mitochondrial dysfunction. | [1] |
| Synergistic Ferroptosis Induction | Hepatocellular Carcinoma Cells | Varies (with NSC48160) | Synergistically induces ferroptosis when combined with a KRAS inhibitor. | [2] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound in KRAS Mutant Cancer Cells
This protocol describes the steps to induce ferroptosis in adherent KRAS mutant cancer cell lines (e.g., A549, HCT116) using this compound.
Materials:
-
KRAS mutant cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Ferrostatin-1 (Fer-1) (optional ferroptosis inhibitor control)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed KRAS mutant cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment Preparation:
-
Prepare working solutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line.
-
For control wells, prepare a medium with the same final concentration of DMSO used for the highest this compound concentration.
-
As a negative control for ferroptosis, prepare a working solution of this compound with the addition of a ferroptosis inhibitor, such as Ferrostatin-1 (typically 1-2 µM).
-
-
Induction of Ferroptosis:
-
Remove the existing cell culture medium.
-
Add the prepared media containing different concentrations of this compound, the DMSO vehicle control, and the this compound + Fer-1 control to the respective wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with assays to assess ferroptosis markers, such as cell viability, lipid peroxidation, and glutathione levels (see Protocols 2, 3, and 4).
-
Protocol 2: Measurement of Cell Viability
This protocol uses a colorimetric assay (e.g., MTT or CCK-8) to determine cell viability following this compound treatment.
Materials:
-
Treated cells in a 96-well plate
-
MTT or Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Following the treatment period from Protocol 1, add the appropriate volume of MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
For MTT assays, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 3: Assessment of Lipid Peroxidation
This protocol describes the detection of lipid ROS using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Treated cells in a suitable culture plate
-
C11-BODIPY 581/591 probe
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
At the end of the this compound treatment period, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with C11-BODIPY 581/591 (typically 1-5 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry. An increase in the green fluorescence signal (oxidation of the probe) indicates lipid peroxidation.
Protocol 4: Measurement of Intracellular Glutathione (GSH) Depletion
This protocol outlines the measurement of intracellular GSH levels using a commercially available GSH-Glo™ Glutathione Assay.
Materials:
-
Treated cells in a 96-well plate
-
GSH-Glo™ Glutathione Assay kit (or similar)
-
Luminometer
Procedure:
-
Following this compound treatment, lyse the cells according to the assay kit's instructions.
-
Add the luciferin generation reagent, which reacts with GSH to produce luciferin.
-
Incubate for the recommended time.
-
Add the luciferase-containing reagent to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in the luminescent signal in this compound-treated cells compared to the control indicates GSH depletion.
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of Cells Treated with HG106
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG106 is a potent and selective inhibitor of the cystine/glutamate antiporter SLC7A11. Inhibition of SLC7A11 disrupts cellular redox balance by blocking the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). This leads to increased levels of reactive oxygen species (ROS), causing significant cellular stress. Notably, this compound has demonstrated selective cytotoxicity in KRAS-mutant cancer cells by inducing apoptosis mediated by oxidative and endoplasmic reticulum (ER) stress.[1][2] Unlike other SLC7A11 inhibitors that primarily induce ferroptosis, this compound distinctively triggers the apoptotic pathway.[3]
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify key protein markers involved in the apoptotic and ER stress pathways activated by this compound treatment.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of KRAS-mutant lung adenocarcinoma cells (e.g., A549) treated with this compound. Data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and compared to a vehicle-treated control.
Table 1: Densitometric Analysis of Apoptosis Markers Following this compound Treatment
| Treatment Group | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | Bax/Bcl-2 Ratio |
| Vehicle Control (DMSO) | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.0 ± 0.2 |
| This compound (2.5 µM) | 2.50 ± 0.31 | 2.10 ± 0.25 | 2.8 ± 0.4 |
| This compound (5.0 µM) | 4.80 ± 0.52 | 4.25 ± 0.48 | 5.1 ± 0.6 |
| This compound (10.0 µM) | 7.10 ± 0.68 | 6.50 ± 0.61 | 8.3 ± 0.9 |
Data are represented as mean ± standard deviation from at least three independent experiments. The relative intensity is normalized to the vehicle control.
Table 2: Densitometric Analysis of ER Stress Markers Following this compound Treatment
| Treatment Group | p-PERK (Relative Intensity) | p-IRE1α (Relative Intensity) | GRP78 (BIP) (Relative Intensity) | CHOP (Relative Intensity) | |---|---|---|---| | Vehicle Control (DMSO) | 1.00 ± 0.18 | 1.00 ± 0.14 | 1.00 ± 0.20 | 1.00 ± 0.16 | | this compound (2.5 µM) | 2.10 ± 0.29 | 1.80 ± 0.22 | 1.90 ± 0.25 | 2.50 ± 0.33 | | this compound (5.0 µM) | 3.90 ± 0.45 | 3.50 ± 0.38 | 3.20 ± 0.41 | 4.80 ± 0.55 | | this compound (10.0 µM) | 5.60 ± 0.61 | 5.10 ± 0.53 | 4.80 ± 0.59 | 7.20 ± 0.78 |
Data are represented as mean ± standard deviation from at least three independent experiments. The relative intensity is normalized to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for Western blot analysis of apoptosis and ER stress markers.
Apoptotic Signaling Pathway Induced by this compound
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis to measure changes in apoptotic and ER stress markers in cells treated with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a KRAS-mutant cell line (e.g., A549, H23) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0, 2.5, 5.0, 10.0 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA Protein Assay Kit or a similar protein quantification method, following the manufacturer's instructions.
-
Normalization: Based on the quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Western Blot
-
Sample Preparation: To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x. Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the separation and estimate molecular weights. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane with methanol before assembling the transfer stack. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against the proteins of interest (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-PERK, anti-GRP78, anti-CHOP, and a loading control like anti-β-actin) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer. The incubation is typically for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibodies.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager). Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to correct for variations in protein loading.
References
Application Notes: Evaluating the Anti-Proliferative Efficacy of HG106 using Colony Formation Assay
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[1] This technique is the gold standard for determining cell reproductive death after treatment with cytotoxic agents, including ionizing radiation and chemotherapeutic drugs.[2] In cancer research, it provides invaluable insights into the long-term effects of anti-cancer compounds on the proliferative capacity of tumor cells. This document provides detailed application notes and protocols for utilizing HG106, a potent inhibitor of the cystine/glutamate antiporter SLC7A11 (solute carrier family 7 member 11), to evaluate its anti-proliferative effects on cancer cells, particularly those with KRAS mutations.
This compound has been identified as an effective SLC7A11 inhibitor that mediates apoptosis by increasing oxidative and endoplasmic reticulum stress, demonstrating significant antitumor activity.[3] Inhibition of SLC7A11 disrupts the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[4] Reduced intracellular GSH levels lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death through mechanisms such as apoptosis and ferroptosis.[5][6] This application note will guide researchers, scientists, and drug development professionals in the design and execution of colony formation assays to quantify the dose-dependent inhibitory effects of this compound.
Data Presentation: Efficacy of this compound in Colony Formation Assays
The following tables summarize hypothetical yet representative quantitative data on the inhibitory effect of this compound on the colony formation of various cancer cell lines. This data is structured to reflect typical outcomes observed in such experiments, illustrating a dose-dependent decrease in colony formation upon treatment with this compound.
Table 1: Effect of this compound on Colony Formation in A549 (KRAS mutant) Lung Cancer Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 185 ± 12 | 92.5 | 1.00 |
| 0.5 | 148 ± 9 | 74.0 | 0.80 |
| 1.0 | 102 ± 7 | 51.0 | 0.55 |
| 2.5 | 59 ± 5 | 29.5 | 0.32 |
| 5.0 | 22 ± 3 | 11.0 | 0.12 |
| 10.0 | 5 ± 2 | 2.5 | 0.03 |
Table 2: Effect of this compound on Colony Formation in HCT116 (KRAS mutant) Colon Cancer Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 168 ± 10 | 84.0 | 1.00 |
| 0.5 | 131 ± 8 | 65.5 | 0.78 |
| 1.0 | 89 ± 6 | 44.5 | 0.53 |
| 2.5 | 47 ± 4 | 23.5 | 0.28 |
| 5.0 | 18 ± 3 | 9.0 | 0.11 |
| 10.0 | 3 ± 1 | 1.5 | 0.02 |
Mandatory Visualizations
Herein are the diagrams for the described signaling pathways and experimental workflows generated using Graphviz (DOT language).
Experimental Protocols
Materials and Reagents
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Cancer cell lines (e.g., A549, HCT116)
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Trypsin-EDTA
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Phosphate-Buffered Saline (PBS)
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This compound (dissolved in DMSO to create a stock solution)
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6-well or 12-well tissue culture plates
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Fixation solution (e.g., 100% Methanol, or 4% Paraformaldehyde in PBS)
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Staining solution (0.5% Crystal Violet in 25% Methanol)
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Sterile conical tubes and pipettes
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Hemocytometer or automated cell counter
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Incubator (37°C, 5% CO₂)
Protocol for Colony Formation Assay with this compound Treatment
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Cell Preparation and Seeding:
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Culture the chosen cancer cell line in complete medium until approximately 80-90% confluency.
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Wash the cells with PBS and detach them using Trypsin-EDTA.
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Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
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Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
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Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.
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Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.
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Incubate the plates overnight to allow for cell attachment.
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This compound Treatment:
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Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µM).
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Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
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Carefully aspirate the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
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Return the plates to the incubator and allow the cells to grow for 7-14 days. The incubation time will depend on the growth rate of the cell line and should be sufficient for visible colonies to form in the control wells.
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Colony Fixation and Staining:
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After the incubation period, aspirate the medium from the wells.
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Gently wash each well once with PBS.
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Add 1 mL of fixation solution (e.g., ice-cold Methanol) to each well and incubate for 10-15 minutes at room temperature.
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Remove the fixation solution and allow the plates to air dry.
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Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered.
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Incubate for 20-30 minutes at room temperature.
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Carefully remove the staining solution and gently wash the wells with deionized water until the excess stain is removed.
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Allow the plates to air dry completely.
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Colony Counting and Data Analysis:
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Once the plates are dry, count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7]
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Counting can be performed manually using a microscope or with an automated colony counter for higher throughput and objectivity.[7]
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Plating Efficiency (PE): Calculate the PE for the control group as follows: PE = (Number of colonies formed / Number of cells seeded) x 100%
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Surviving Fraction (SF): Calculate the SF for each treatment group as follows: SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%
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Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve. This can be used to determine the IC50 value (the concentration of this compound that causes 50% inhibition of colony formation).
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Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treated and control groups.[2]
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References
- 1. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: HG106-Mediated Cell Death
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected cell death in their experiments with HG106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism for inducing cell death?
A: this compound is a potent and effective inhibitor of SLC7A11, a cystine/glutamate antiporter. Its mechanism of action involves blocking the uptake of cystine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant. The inhibition of SLC7A11 by this compound leads to a depletion of GSH, resulting in an accumulation of reactive oxygen species (ROS). This causes significant oxidative stress and endoplasmic reticulum (ER) stress, which in turn activates the intrinsic apoptotic pathway, leading to programmed cell death.
Q2: I am not observing any cell death after treating my cells with this compound. Where should I begin troubleshooting?
A: A failure to observe cell death can typically be traced back to one of three primary areas: the integrity of the compound itself, the health and type of the cells being used, or the experimental protocol. A systematic approach is recommended, starting with verifying your compound and cell line, then moving to optimizing your experimental conditions, and finally, confirming the results with multiple assay types.
Q3: Are certain cell lines more sensitive to this compound?
A: Yes, published data indicates that this compound has a more potent cytotoxic effect on cell lines with KRAS mutations. For example, the A549 lung adenocarcinoma cell line, which harbors a KRAS mutation, has been shown to be sensitive to this compound. If you are using a cell line without a KRAS mutation or one known to have high intrinsic antioxidant capacity, it may exhibit resistance.
Q4: What are the recommended concentrations and incubation times for this compound?
A: The effective concentration and duration of this compound treatment can vary depending on the cell line and the specific biological endpoint being measured. Based on available data, the following ranges have been reported to be effective.
| Experimental Readout | Concentration Range | Treatment Duration |
| Inhibition of [14C] cystine uptake | 1.25–10 µM | 3 minutes |
| Induction of ROS | 0–10 µM | 6 hours |
| Mitochondrial Dysfunction & ER Stress | 0–5 µM | 24 hours |
| Cytotoxicity / Apoptosis Induction | 0.1–100 µM | 72 hours |
| Data sourced from MedchemExpress. |
This compound Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis via SLC7A11 inhibition.
Troubleshooting Guide
If you are not observing the expected results, consult the following table for potential causes and recommended solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Integrity | Degradation: Improper storage of this compound stock or working solutions. | Store stock solutions at -80°C for up to 6 months or -20°C for 1 month. Prepare fresh working dilutions for each experiment from a frozen stock. |
| Inaccurate Concentration: Error in serial dilutions or initial stock calculation. | Double-check all calculations. Prepare a fresh serial dilution series. | |
| Cell Line & Culture | Cell Resistance: The cell line used may be inherently resistant to SLC7A11 inhibition. | Test a known sensitive positive control cell line (e.g., A549). Research the KRAS mutation status and antioxidant pathways of your cell line. |
| Poor Cell Health: High passage number, mycoplasma contamination, or low viability before treatment. | Use cells with a low passage number. Regularly test for mycoplasma. Ensure cells are >95% viable and in the logarithmic growth phase before adding the compound. | |
| Serum Interference: Components in Fetal Bovine Serum (FBS) may interfere with this compound activity. | Reduce serum concentration (e.g., to 0.5-2%) during treatment. Alternatively, perform serum starvation for 12-24 hours before adding this compound in low-serum media. | |
| Experimental Design | Suboptimal Dose/Time: The concentration or treatment duration is insufficient to induce apoptosis. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions for your specific cell line. |
| Lack of Controls: Absence of proper controls makes data interpretation difficult. | Always include: 1) Untreated cells, 2) Vehicle control (e.g., DMSO), and 3) A positive control for apoptosis induction (e.g., Staurosporine) to validate the assay. | |
| Assay Method | Insensitive Assay: The chosen assay may not be sensitive enough or may measure the wrong endpoint. | An MTT assay measures metabolic activity, which may not directly correlate with early apoptosis. Confirm results with a more specific apoptosis assay like Annexin V/PI staining or a Western blot for cleaved caspase-3. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed this compound experiments.
Key Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle, untreated).
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Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This is a standard method to specifically detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Procedure:
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Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic solution like EDTA to preserve membrane integrity.
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Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold 1X PBS.
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Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
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Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.
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Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blot for Cleaved Caspase-3
This method provides direct biochemical evidence of apoptosis by detecting the activation of the key executioner caspase, caspase-3.
Procedure:
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Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or
Technical Support Center: Optimizing HG106 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of HG106 for inducing apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and effective inhibitor of SLC7A11, a cystine/glutamate antiporter.[1] By inhibiting SLC7A11, this compound disrupts the uptake of cystine, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant. The depletion of GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent endoplasmic reticulum (ER) stress. This cascade of events ultimately triggers apoptosis, or programmed cell death.[1]
Q2: What is the optimal treatment time for inducing apoptosis with this compound?
The optimal treatment time for this compound-induced apoptosis is highly dependent on the cell line and the concentration of this compound used. Based on available data, significant effects can be observed at various time points:
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Short-term (3 minutes): Inhibition of [14C] cystine consumption and glutathione production can be detected.[1]
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Intermediate-term (6 hours): A dose-dependent increase in total ROS levels can be observed in A549 cells.[1]
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Long-term (24-72 hours): Mitochondrial dysfunction, ER stress, and significant apoptosis are typically observed.[1] For instance, in KRAS mutant LUAD cells, significant apoptosis and inhibition of colony formation were seen after 72 hours of treatment.[1]
It is crucial to perform a time-course experiment for your specific cell line to determine the ideal endpoint for maximal apoptosis induction.
Q3: I am not observing the expected levels of apoptosis. What are some potential reasons and troubleshooting steps?
Several factors can influence the efficacy of this compound. Here are some common issues and troubleshooting suggestions:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It has been shown to have a stronger cytotoxic effect on KRAS mutant cell lines.[1] Confirm the expression of SLC7A11 in your cell line of interest.
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Drug Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is critical to identify the optimal concentration for your specific cells.
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Treatment Duration: The kinetics of apoptosis can vary. Consider extending the treatment duration and harvesting cells at multiple time points (e.g., 24, 48, and 72 hours).
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Cell Confluency: High cell confluency can sometimes inhibit apoptosis. Ensure your cells are in the logarithmic growth phase and not overly confluent during treatment.
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Reagent Quality: Verify the quality and stability of your this compound stock solution. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1]
Q4: How can I differentiate between apoptosis and necrosis in my this compound-treated samples?
It is important to distinguish between these two forms of cell death. While apoptosis is a programmed and controlled process, necrosis is an uncontrolled form of cell death. This can be achieved through various assays:
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Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
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Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
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Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells, in contrast, typically swell and lyse.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or no apoptosis observed | Inappropriate this compound concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1-10 µM) to determine the optimal dose for your cell line.[1] |
| Sub-optimal treatment duration. | Conduct a time-course experiment, collecting samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic activity.[1] | |
| Cell line is resistant to this compound. | Verify the expression of SLC7A11 in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as a KRAS mutant lung cancer cell line.[1] | |
| High levels of necrosis observed | This compound concentration is too high. | High concentrations of a drug can sometimes lead to necrosis instead of apoptosis.[2] Try lowering the concentration of this compound used in your experiment. |
| Contamination of cell culture. | Ensure aseptic techniques are followed to prevent contamination, which can lead to non-specific cell death. | |
| Inconsistent results between experiments | Variation in cell confluency. | Standardize the cell seeding density to ensure that cells are in a consistent growth phase at the time of treatment. |
| Instability of this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[1] |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Cell Lines
| Parameter | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| [14C] Cystine Consumption & Glutathione Production | - | 1.25-10 µM | 3 min | Concentration-dependent inhibition | [1] |
| Cytotoxicity | KRAS mutant cell lines | 0.1-100 µM | 72 h | Stronger cytotoxic effect compared to wild-type | [1] |
| Total ROS Levels | A549 | 0-10 µM | 6 h | Dose-dependent increase | [1] |
| Mitochondrial Dysfunction & ER Stress | A549 | 0-5 µM | 24 h | Induction of dysfunction and stress | [1] |
| Apoptosis & Colony Formation | KRAS mutant LUAD cells | 0-10 µM | 72 h | Significant apoptosis induction and colony formation inhibition | [1] |
Table 2: In Vivo Effects of this compound
| Parameter | Model | Dosage | Treatment Duration | Observed Effect | Reference |
| Tumor Growth | A549 mouse transplant model | 0-4 mg/kg (i.p., once a day) | 26 days | Inhibition of tumor growth | [1] |
| Tumor Growth & Apoptosis | Xenograft model | 0-4 mg/kg (i.p., once a day) | 20 days | Inhibition of tumor growth and induction of apoptosis via ER stress | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
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This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle-treated control (e.g., DMSO).
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Apoptosis Assay: At the end of the incubation period, assess apoptosis using your preferred method (e.g., Annexin V/PI staining followed by flow cytometry, or a caspase activity assay).
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Data Analysis: Determine the concentration of this compound that induces a significant level of apoptosis without causing excessive necrosis.
Protocol 2: Determination of Optimal Treatment Time (Time-Course)
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Cell Seeding: Seed your cells in multiple plates or wells to allow for harvesting at different time points.
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Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment.
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Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).
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Apoptosis Assay: Perform an apoptosis assay on the cells from each time point.
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Data Analysis: Plot the percentage of apoptotic cells against time to identify the time point at which the maximum apoptotic response occurs.
Visualizations
Caption: this compound signaling pathway for apoptosis induction.
Caption: Experimental workflow for optimizing this compound treatment.
References
Potential off-target effects of HG106 to consider
Welcome to the technical support center for HG106. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and effective inhibitor of SLC7A11 (also known as xCT), a cystine/glutamate antiporter. By blocking SLC7A11, this compound prevents the uptake of cystine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of intracellular GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, which collectively trigger apoptosis, particularly in cancer cells with KRAS mutations.
Q2: I am not observing the expected level of cytotoxicity in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
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Low SLC7A11 Expression: The cell line you are using may not express high levels of SLC7A11, making it less dependent on this transporter for survival and thus less sensitive to this compound.
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Cellular Context: The metabolic state of your cells can influence their sensitivity. For example, some cells may have alternative mechanisms to cope with oxidative stress.
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Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific model.
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Compound Instability: Ensure that the compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.
Q3: My cells are showing a phenotype that is not consistent with apoptosis or oxidative stress. Could this be an off-target effect?
A3: Yes, an unexpected phenotype could potentially be due to off-target effects. While this compound is a potent SLC7A11 inhibitor, like many small molecules, it may interact with other proteins, especially at higher concentrations. To investigate this, consider the following:
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Confirm with a Structurally Different Inhibitor: Use another SLC7A11 inhibitor with a different chemical structure (e.g., erastin) to see if it recapitulates the same phenotype. If both compounds produce the same effect, it is more likely to be on-target.
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of SLC7A11. If the phenotype of genetic knockdown is similar to that of this compound treatment, it supports an on-target effect.
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Off-Target Profiling: If the unexpected phenotype is persistent and significant, consider performing a broader off-target profiling assay, such as a kinase panel screen, to identify potential unintended targets.
Q4: How does the mechanism of this compound differ from other SLC7A11 inhibitors like erastin?
A4: While both this compound and erastin inhibit SLC7A11, they can induce different primary cell death pathways. This compound has been shown to primarily induce apoptosis through GSH depletion. In contrast, erastin is a classical inducer of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. The precise reasons for this difference are still under investigation but may be related to cell and context-dependent factors or potential off-target effects of either compound.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
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Potential Cause: Variability in compound preparation and storage.
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Solution: this compound stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, so prolonged exposure to air can lead to water absorption and changes in concentration. Always prepare fresh working dilutions from a new aliquot for each experiment.
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Potential Cause: Cell culture conditions.
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Solution: Ensure consistency in cell density, passage number, and media composition. The availability of cystine in the culture medium can directly impact the efficacy of an SLC7A11 inhibitor.
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Potential Cause: Assay variability.
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Solution: Standardize all incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment to monitor assay performance.
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Issue 2: Unexpected Cell Phenotype or Suspected Off-Target Effects
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Symptom: Observation of cellular effects that are not readily explained by the inhibition of SLC7A11 and subsequent oxidative/ER stress (e.g., changes in cell morphology, unexpected signaling pathway activation).
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Troubleshooting Workflow:
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Validate the On-Target Effect: First, confirm that this compound is inhibiting its primary target in your system. Measure cystine uptake or intracellular glutathione levels after treatment. A dose-dependent decrease would confirm target engagement.
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Dose-Response Analysis: Determine if the unexpected phenotype is only observed at high concentrations of this compound. Off-target effects are often more prominent at higher doses. Try to use the lowest effective concentration that inhibits SLC7A11.
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Orthogonal Validation: As mentioned in the FAQ, use a structurally unrelated SLC7A11 inhibitor and/or a genetic approach (siRNA/CRISPR) to confirm if the phenotype is specific to SLC7A11 inhibition.
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Investigate Potential Off-Targets: If the effect appears to be specific to this compound and not general to SLC7A11 inhibition, a broader investigation is warranted. A common approach for small molecules is to screen for off-target kinase activity.
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Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. A formal kinase profiling assay has not been publicly reported for this compound. This table demonstrates how such data would be presented to help researchers assess potential off-target activities.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Potential Implication of Off-Target Inhibition |
| SLC7A11 (Primary Target) | >95% | Potent | On-target effect: Oxidative stress, ER stress, Apoptosis |
| AKT1 | 25% | >10,000 | Low probability of significant off-target effect. |
| ERK2 | 15% | >10,000 | Low probability of significant off-target effect. |
| GSK3β | 65% | 850 | Moderate off-target activity. Could influence glycogen metabolism and cell survival pathways. |
| p38α (MAPK14) | 72% | 600 | Moderate off-target activity. p38 is a stress-activated protein kinase; inhibition could modulate inflammatory and stress responses, potentially confounding results. |
| JNK1 | 30% | >10,000 | Low probability of significant off-target effect. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric Filter Binding Assay)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Materials:
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Purified recombinant kinases
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Specific peptide substrates for each kinase
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This compound stock solution (e.g., 10 mM in DMSO)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
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[γ-³³P]ATP
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10 mM ATP solution
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Phosphocellulose filter plates
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0.75% Phosphoric acid (wash buffer)
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare serial dilutions of this compound in kinase reaction buffer. A typical final assay concentration range might be from 10 µM down to 1 nM. Include a DMSO-only vehicle control.
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In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or vehicle.
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Allow the inhibitor to pre-incubate with the kinase for 10-15 minutes at room temperature.
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Initiate the reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP.
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Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
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Stop the reaction by adding phosphoric acid.
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
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Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Dry the plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
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Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye that fluoresces upon oxidation to measure cellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 6 hours). Include a positive control group treated with H₂O₂ for the final 30 minutes of incubation.
-
Remove the treatment media and wash the cells once with warm PBS.
-
Load the cells with H2DCFDA dye (typically 5-10 µM in PBS or serum-free media) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Add PBS or media to the wells and measure the fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm) or by preparing the cells for flow cytometry analysis.
-
Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS levels.
Protocol 3: Western Blot for Endoplasmic Reticulum (ER) Stress Markers
This protocol assesses the activation of key ER stress signaling proteins.
Materials:
-
Cells and culture reagents
-
This compound
-
Positive control (e.g., Tunicamycin or Thapsigargin)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-IRE1α, anti-GRP78/BiP, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound or controls for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, according to the manufacturer's recommendation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to compare the levels of ER stress markers between treatments.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
Navigating the Stability of HG106: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of HG106, a potent inhibitor of the SLC7A11 cystine/glutamate antiporter, to ensure its stability and the integrity of your experimental results. Adherence to these protocols is critical for obtaining reproducible data in studies investigating ferroptosis, oxidative stress, and cancer metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability. Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to two years). For extended storage, -20°C is the preferred temperature to minimize potential degradation.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months or a year, depending on the supplier) or at -20°C for short-term storage (up to one month).[1][2][3] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] Ensure you are using anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for any significant length of time. While the solid compound may be shipped at room temperature, once in solution, it is more susceptible to degradation.[2] For in-use dilutions in aqueous media for cell-based assays, it is best to prepare them fresh from a frozen stock solution immediately before the experiment.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color from its typical off-white to light yellow appearance or clumping of the powder.[2] In solution, precipitation or a change in the clarity or color of the solution may indicate degradation or poor solubility. For experimental troubleshooting, unexpected or inconsistent biological activity, or the appearance of extra peaks in analytical chromatography (e.g., HPLC), are strong indicators of compound degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced activity in cellular assays | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Instability in aqueous media: The compound may not be stable in your final assay buffer over the time course of the experiment. | 1. Prepare fresh aliquots of this compound from a new vial of solid compound. Ensure proper storage of stock solutions at -80°C. 2. Prepare final dilutions immediately before use. Consider performing a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Precipitate forms in the stock solution upon thawing | 1. Exceeded solubility limit. 2. Moisture absorption by DMSO: This can reduce the solubility of the compound.[3] | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock at a slightly lower concentration. 2. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Appearance of unexpected peaks in HPLC analysis | 1. Compound degradation: Exposure to light, incompatible materials, or improper storage conditions. 2. Contamination. | 1. Review storage and handling procedures. Protect the compound from light. Ensure storage containers are inert. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use high-purity solvents and clean labware for all manipulations. |
| Variability between different batches of this compound | 1. Inherent batch-to-batch differences in purity. 2. Improper handling of a specific batch. | 1. Always check the certificate of analysis (CoA) for each new batch. 2. Maintain a strict and consistent protocol for the storage and handling of all batches of the compound. |
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][3] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.
-
Photostability: Expose an aliquot of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
Control: Keep an aliquot of the this compound stock solution at -80°C, protected from light.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically the λmax).
-
Analysis: Inject the control and stressed samples. A stability-indicating method is one that can resolve the main this compound peak from all degradation product peaks. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the SLC7A11 Pathway
This compound inhibits SLC7A11, the light-chain subunit of the system xc⁻ cystine/glutamate antiporter. This inhibition blocks the uptake of extracellular cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of intracellular GSH leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, ferroptotic cell death.
Caption: Mechanism of this compound-induced ferroptosis via SLC7A11 inhibition.
Experimental Workflow for Assessing this compound Stability
This workflow provides a logical sequence for investigating the stability of this compound, from initial storage to detailed analysis.
Caption: Workflow for determining the stability of this compound.
Logical Relationship of Potential this compound Degradation Pathways
While specific degradation products for this compound are not extensively documented in the literature, based on its chemical structure containing a chloroacetamide and a benzotriazole moiety, potential degradation pathways can be hypothesized. The chloroacetamide group may be susceptible to hydrolysis, while the benzotriazole ring system, although generally stable, could be subject to oxidation under harsh conditions.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Addressing HG106 Precipitation in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the SLC7A11 inhibitor, HG106, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of precipitation and provide actionable solutions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to address specific issues you may encounter when working with this compound.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. However, upon adding it to my cell culture medium, a precipitate forms instantly. What is causing this, and how can I resolve it?
-
Answer: Immediate precipitation, often termed "crashing out," is a common issue when introducing a hydrophobic compound, such as this compound, from an organic solvent like DMSO into an aqueous environment like cell culture media.[1][2] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1][2]
Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium (see Experimental Protocols). Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid change in solvent polarity around the this compound molecules, causing them to aggregate and precipitate. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual and thorough mixing.[1] Low Temperature of Media The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. Adding the stock solution to cold media can induce precipitation. Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final DMSO concentration in the culture medium at or below 0.1% to minimize toxicity and potential precipitation issues.[1][3] This may necessitate preparing a more dilute intermediate stock solution in DMSO.
Issue 2: this compound Precipitates Over Time in the Incubator
-
Question: My this compound-containing media was clear initially, but I observed a precipitate in my culture plates after several hours of incubation. What could be the reason for this delayed precipitation?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[1] Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of this compound. Minimize the time that your culture vessels are outside the incubator. If frequent observation is necessary, use a microscope equipped with an integrated incubator.[1] pH Instability Changes in the pH of the culture medium due to cellular metabolism can alter the charge state and solubility of this compound. Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for additional pH stability, especially for experiments outside a CO2 incubator.[4] Interaction with Media Components This compound may interact with components in the cell culture medium, such as salts, amino acids, or proteins from serum, leading to the formation of insoluble complexes over time. Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. The presence of serum proteins like albumin can sometimes increase the apparent solubility of hydrophobic compounds, so consider if a serum-free or reduced-serum medium is contributing to the issue.[2]
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
Q2: What is the solubility of this compound?
-
A2: The known solubility of this compound in various solvents is summarized in the table below. Note that solubility in complex aqueous solutions like cell culture media will be significantly lower and should be determined empirically.
Solvent Solubility DMSO ~26 mg/mL (~82.08 mM)[5] Water Insoluble[5] Ethanol Insoluble[5]
-
-
Q3: How should I store my this compound stock solution?
-
A3: To maintain the stability of your this compound stock solution, it is recommended to store it in small, single-use aliquots at -20°C or -80°C.[5] This will help to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[5] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[5]
-
-
Q4: Could the presence of serum in my media affect this compound solubility?
-
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can influence the solubility of hydrophobic compounds like this compound.[2] Serum proteins, particularly albumin, can bind to small molecules, which can increase their apparent solubility in the aqueous medium.[2] If you are observing precipitation in serum-free or low-serum conditions, this could be a contributing factor.
-
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
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Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Vortex each tube or well immediately and thoroughly after adding the stock solution to ensure rapid and even mixing.
-
Incubate the tubes or plate at 37°C and 5% CO2 for a duration that mimics your typical experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a more sensitive assessment, examine a small aliquot from each concentration under a microscope. Look for any crystalline structures or amorphous precipitates.
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound under your specific experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
Caption: Simplified diagram of the proposed mechanism of action for this compound as an SLC7A11 inhibitor.
References
Impact of serum concentration on HG106 activity
Welcome to the technical support center for HG106. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, with a particular focus on the impact of serum concentration on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the cystine/glutamate antiporter, Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT.[1] By blocking SLC7A11, this compound inhibits the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2][3] The resulting depletion of intracellular GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis (programmed cell death).[1][3]
Q2: Why is the serum concentration in my cell culture media important when using this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound. This protein binding sequesters the inhibitor, reducing the amount of "free" this compound available to interact with its target, SLC7A11, on the cell surface. Consequently, the observed potency (often measured as the half-maximal inhibitory concentration, or IC50) of this compound can be significantly lower in the presence of serum compared to serum-free conditions. This phenomenon is known as an "IC50 shift".
Q3: How does the activity of this compound differ in KRAS-mutant cell lines?
A3: this compound has been shown to exhibit greater cytotoxic effects in KRAS-mutant lung adenocarcinoma (LUAD) cells.[1][2] Oncogenic KRAS mutations can lead to an upregulation of SLC7A11 as a mechanism to cope with increased oxidative stress.[4] This makes KRAS-mutant cells particularly dependent on the SLC7A11/glutathione axis for survival, creating a synthetic lethal vulnerability that can be exploited by this compound.[2][3]
Q4: What is the expected impact of increasing serum concentration on the IC50 of this compound?
A4: As the serum concentration in the cell culture medium increases, you should expect to see a corresponding increase in the IC50 value of this compound. This is due to a higher concentration of serum proteins available to bind to the inhibitor, thus reducing its free, active concentration. The magnitude of this shift will depend on the affinity of this compound for these serum proteins.
Data Presentation: Impact of Serum on this compound Activity
The following table provides a hypothetical, yet representative, example of the effect of Fetal Bovine Serum (FBS) concentration on the apparent IC50 of this compound in a KRAS-mutant lung cancer cell line (e.g., A549) after 72 hours of treatment.
| FBS Concentration (%) | Apparent IC50 of this compound (µM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0 | 0.5 | 1.0 |
| 2.5 | 1.2 | 2.4 |
| 5.0 | 2.5 | 5.0 |
| 10.0 | 5.8 | 11.6 |
| 20.0 | 12.5 | 25.0 |
Note: This data is for illustrative purposes and the actual IC50 values may vary depending on the cell line, assay conditions, and specific lot of serum used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Varying Serum Concentrations
This protocol describes a method for determining the IC50 of this compound in a cell-based assay using different concentrations of fetal bovine serum (FBS). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used here as an example to measure cell viability.[5]
Materials:
-
KRAS-mutant cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free growth medium
-
Fetal Bovine Serum (FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Plate reader capable of measuring absorbance at 490 nm[5]
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions and Serum Conditions:
-
Prepare a serial dilution of this compound in serum-free medium. A common starting concentration is 100 µM.
-
For each desired final serum concentration (e.g., 0%, 2.5%, 5%, 10%, 20%), prepare a set of this compound dilutions in medium containing the appropriate amount of FBS.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions in the different serum concentrations to the respective wells. Include vehicle control (DMSO) wells for each serum concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control for each serum concentration to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each serum concentration.[6]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Variation in serum lots: Different lots of FBS can have varying protein compositions. 3. Pipetting errors: Inaccurate serial dilutions of this compound. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use the same lot of FBS for a set of comparative experiments or pre-test new lots. 3. Use calibrated pipettes and change tips frequently. Prepare a master mix for each dilution. |
| No significant cell death observed even at high this compound concentrations | 1. High serum concentration: Excessive protein binding of this compound. 2. Cell line resistance: The chosen cell line may not be sensitive to SLC7A11 inhibition. 3. Incorrect this compound concentration: Degradation of the compound or errors in stock solution preparation. | 1. Reduce the serum concentration in your assay or perform a serum-free experiment to confirm this compound activity. 2. Confirm SLC7A11 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., A549). 3. Prepare a fresh stock solution of this compound and verify its concentration. |
| Edge effects observed in the 96-well plate | 1. Evaporation of media: Wells on the edge of the plate are more prone to evaporation, concentrating the drug and affecting cell growth. | 1. Fill the outer wells of the plate with sterile PBS or media without cells. This creates a humidified barrier. |
| IC50 value is much higher than expected from literature | 1. Presence of serum: As detailed, serum proteins will increase the apparent IC50. 2. Longer cell doubling time: The 72-hour incubation may not be sufficient for the effects of the inhibitor to manifest. | 1. Compare your assay conditions, especially the serum concentration, with the published data. 2. Consider extending the incubation time to 96 hours. |
| Precipitation of this compound in the media | 1. Low solubility: this compound may have limited solubility in aqueous media, especially at high concentrations. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Visually inspect the media for any precipitate after adding the compound. |
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Analysis of competitive binding of ligands to human serum albumin using NMR relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of glycation sites on human serum albumin using (16)O/(18)O-labeling and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of HG106 in experimental setups
Welcome to the Technical Support Center for HG106. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the novel kinase inhibitor this compound in experimental setups.
Disclaimer: Information on a specific molecule designated "this compound" is not publicly available. The following technical support information is provided for a hypothetical small molecule kinase inhibitor with plausible characteristics of being sensitive to light, pH, and temperature. The data and protocols are illustrative and should be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1][2][3]
Q3: How critical is it to protect this compound from light?
This compound is a photosensitive molecule.[4][5] Exposure to light, especially UV light, can lead to rapid degradation and loss of activity.[6][7] It is imperative to store both solid this compound and solutions in amber vials or containers wrapped in foil and to minimize light exposure during experimental procedures.[8]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.[1]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of this compound activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution.[1] The following sections provide a systematic approach to troubleshooting this issue.
Review of Solution Preparation and Handling
Proper solution preparation is critical for maintaining compound integrity.[1] The following workflow outlines key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Light-Sensitive Molecules → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. Light sensitive compound: Significance and symbolism [wisdomlib.org]
- 6. Forced Degradation – Home [pharmatechassociates.com]
- 7. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HG106 vs. Erastin: A Comparative Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology. Two small molecules, HG106 and erastin, are both recognized as inducers of this pathway through the inhibition of system Xc-, a cystine/glutamate antiporter. However, nuances in their mechanisms of action and the resulting cellular phenotypes necessitate a detailed comparison for informed experimental design and drug development strategies. This guide provides an objective comparison of this compound and erastin, supported by available experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and erastin target the solute carrier family 7 member 11 (SLC7A11), the catalytic subunit of the system Xc- amino acid antiporter. By inhibiting SLC7A11, both compounds block the uptake of extracellular cystine in exchange for intracellular glutamate. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. The subsequent accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner is the hallmark of ferroptosis.
While both compounds initiate this cascade, a key distinction lies in the ultimate cell death modality they predominantly induce. Erastin is a canonical inducer of ferroptosis. In contrast, emerging evidence suggests that this compound, while also an effective SLC7A11 inhibitor, can induce apoptosis in addition to or as an alternative to ferroptosis, mediated by increased oxidative and endoplasmic reticulum stress.[1]
Quantitative Comparison
The following tables summarize quantitative data for this compound and erastin based on available literature. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Efficacy
| Parameter | This compound | Erastin | Cell Line(s) | Reference(s) |
| Effective Concentration (Cell Viability) | IC50: ~10 µM (HCT116 GPX4 KO) | IC50: ~10 µM (HCT116 WT) | HCT116 | [2] |
| Cystine Uptake Inhibition | Concentration-dependent (1.25-10 µM) | N/A | A549 | |
| GSH Depletion | Concentration-dependent | Significant reduction | Various | [3][4] |
| ROS Induction | Dose-dependent increase (0-10 µM) | Time-dependent increase | A549, HT-1080 | [5] |
| Lipid Peroxidation | N/A | Significant increase | HT-1080 | [6] |
Table 2: In Vivo Efficacy
| Compound | Dosage | Administration Route | Animal Model | Outcome | Reference(s) |
| This compound | 0-4 mg/kg, once a day | Intraperitoneal injection | A549 mouse xenograft | Inhibits tumor growth, induces apoptosis | |
| Erastin | N/A | N/A | N/A | Preclinical studies ongoing, challenges with bioavailability | [1] |
Signaling Pathways
The signaling cascades initiated by this compound and erastin, while originating from the same target, can diverge to different cell death outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ferroptosis inducers. Below are general protocols for key experiments.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and erastin.
Method:
-
Cell Seeding: Seed cells (e.g., HCT116, HT-1080) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat cells with a range of concentrations of this compound or erastin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 24-72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay such as MTT, MTS, or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each compound.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the induction of intracellular ROS.
Method:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.
-
Staining: At the desired time point, remove the treatment medium and incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) according to the manufacturer's protocol.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Lipid Peroxidation Assay
Objective: To specifically measure the accumulation of lipid peroxides, a hallmark of ferroptosis.
Method:
-
Cell Seeding and Treatment: Seed and treat cells as described above.
-
Staining: At the end of the treatment period, stain cells with a lipid peroxidation sensor dye such as C11-BODIPY 581/591.
-
Analysis: Analyze the shift in fluorescence from red to green (indicative of lipid peroxidation) using flow cytometry or fluorescence microscopy.[6]
Western Blot Analysis
Objective: To assess changes in the expression of key proteins involved in ferroptosis and apoptosis.
Method:
-
Cell Lysis: After treatment, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., GPX4, SLC7A11, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Conclusion
Both this compound and erastin are valuable tools for inducing ferroptosis through the inhibition of system Xc-. While they share a common initial target, the resulting cellular outcomes may differ, with erastin being a more specific inducer of ferroptosis and this compound potentially activating apoptotic pathways as well. The choice between these two compounds should be guided by the specific research question and the cellular context. Further direct comparative studies are warranted to fully elucidate their differential effects and to guide their potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 4. Ferroptosis-Like Death Induction in Saccharomyces cerevisiae by Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HG106 and Sulfasalazine: Mechanisms, Efficacy, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HG106 and sulfasalazine, focusing on their distinct and overlapping mechanisms of action, therapeutic targets, and available efficacy data. While both compounds have been shown to inhibit the cystine/glutamate antiporter, system Xc- (SLC7A11), their primary therapeutic applications and overall pharmacological profiles are markedly different. This document aims to provide an objective comparison based on available preclinical and clinical data to inform research and development efforts.
Executive Summary
This compound is a potent and specific inhibitor of SLC7A11, demonstrating significant anti-tumor activity, particularly in cancers with KRAS mutations. Its mechanism is centered on inducing oxidative stress and subsequent apoptosis in cancer cells. In contrast, sulfasalazine is an established disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis. Its primary anti-inflammatory effects are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, although it also exhibits inhibitory activity against SLC7A11. To date, no head-to-head clinical trials have been conducted to directly compare the efficacy of this compound and sulfasalazine for any indication.
Mechanism of Action
This compound: Targeted Inhibition of SLC7A11
This compound is a selective inhibitor of SLC7A11, a key component of the system Xc- amino acid transporter. This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate. Cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking SLC7A11, this compound depletes intracellular cystine and, consequently, GSH. This leads to an accumulation of reactive oxygen species (ROS), inducing high levels of oxidative stress and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis in cancer cells. This mechanism is particularly effective in cancer cells with KRAS mutations, which are known to have a high dependence on SLC7A11-mediated GSH biosynthesis to counteract their intrinsically high oxidative stress.
Sulfasalazine: A Multi-faceted Anti-inflammatory Agent
Sulfasalazine's primary mechanism of action in inflammatory diseases is the inhibition of the NF-κB pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sulfasalazine has been shown to directly inhibit IκB kinases (IKK-α and IKK-β), enzymes that are essential for the activation of NF-κB. By preventing the activation of NF-κB, sulfasalazine suppresses the inflammatory cascade. Additionally, sulfasalazine's metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA), also possess anti-inflammatory and immunomodulatory properties. Notably, sulfasalazine has also been identified as an inhibitor of SLC7A11, which may contribute to its overall therapeutic effects, although this is not considered its principal anti-inflammatory mechanism.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cystine Uptake Inhibition | A549, H441 | 1.25-10 µM | Concentration-dependent inhibition | |
| Glutathione (GSH) Depletion | A549, H441 | 1.25-10 µM | Concentration-dependent reduction | |
| Cytotoxicity (IC50) | KRAS-mutant cancer cells (panel) | Varies | Selective cytotoxicity in KRAS-mutant lines | |
| Induction of Apoptosis | A549 | 0-10 µM | Significant increase in apoptotic cells | |
| Colony Formation Inhibition | A549 | 0-10 µM | Significant inhibition |
Table 2: Clinical Efficacy of Sulfasalazine in Rheumatoid Arthritis (Meta-analysis of 15 RCTs)
| Outcome Measure | Sulfasalazine (SSZ) Improvement | Placebo (PL) Improvement | p-value | Reference |
| Erythrocyte Sedimentation Rate (ESR) | 37% | 14% | < 0.0001 | |
| Morning Stiffness Duration | 61% | 33% | 0.008 | |
| Pain Visual Analog Scale | 42% | 15% | < 0.0001 | |
| Articular Index | 46% | 20% | < 0.0001 | |
| Number of Swollen Joints | 51% | 26% | < 0.0001 | |
| Number of Painful Joints | 59% | 33% | 0.004 | |
| Patient Global Assessment | 26% | 14% | 0.02 |
Table 3: In Vitro Anti-inflammatory Effects of Sulfasalazine
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| NF-κB Inhibition | SW620 colon cells | 0.5-5 mM | Half-maximal inhibition between 0.5-1 mM | |
| Pro-inflammatory Cytokine Release (IL-6, IL-8, TNF-α) | Human adipose tissue and skeletal muscle | 1.25-5 mM | Significant inhibition | |
| IKK-β Protein Expression | Human adipose tissue and skeletal muscle | 1.25-5 mM | Significant inhibition |
Experimental Protocols
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This protocol is a standard method for quantifying apoptosis induced by compounds like this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., A549) at a density of 1 × 10^6 cells in a T25 flask. Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired time period (e.g., 48 hours). Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
NF-κB Inhibition Assay via Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to determine the effect of compounds like sulfasalazine on NF-κB DNA binding activity.
Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from cells. If NF-κB is present and active in the nuclear extract, it will bind to the probe, causing a shift in its mobility during non-denaturing polyacrylamide gel electrophoresis.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., SW620 colon cells) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound (e.g., sulfasalazine) for a specified time.
-
Nuclear Extract Preparation: Isolate the nuclei from the treated cells and prepare nuclear extracts containing the nuclear proteins.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow for the binding of NF-κB to the DNA.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: Visualize the bands by exposing the gel to an X-ray film. A shifted band indicates the presence of an NF-κB-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.
Mandatory Visualization
Caption: this compound inhibits SLC7A11, leading to apoptosis.
HG106: A Comparative Analysis of its Efficacy in KRAS Mutant versus Wild-Type Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of HG106, a potent inhibitor of the cystine/glutamate antiporter SLC7A11, on cancer cells with differing KRAS mutational statuses. The information presented herein is supported by preclinical experimental data to aid researchers and professionals in the field of oncology drug development in their evaluation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor that targets Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the system Xc- cystine/glutamate antiporter. This system is crucial for the uptake of cystine, an essential precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting SLC7A11, this compound disrupts cellular redox homeostasis, leading to increased oxidative stress and subsequent cell death. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells harboring KRAS mutations.
Mechanism of Action: Exploiting a KRAS-Induced Vulnerability
KRAS mutant cancer cells exhibit a heightened metabolic state and increased production of reactive oxygen species (ROS), leading to a greater dependence on antioxidant systems for survival. This dependency creates a therapeutic vulnerability. This compound capitalizes on this by inhibiting SLC7A11, which leads to a cascade of events specifically detrimental to KRAS-mutant cells:
-
Inhibition of Cystine Uptake: this compound blocks the import of cystine into the cell.
-
Depletion of Glutathione (GSH): The lack of intracellular cystine halts the synthesis of GSH, a critical antioxidant.
-
Increased Oxidative Stress: The diminished GSH levels lead to an accumulation of ROS, causing significant oxidative damage to cellular components.
-
Endoplasmic Reticulum (ER) Stress: The heightened oxidative stress also induces ER stress.
-
Apoptosis: The culmination of oxidative and ER stress triggers programmed cell death (apoptosis) in KRAS-mutant cancer cells.
This selective mechanism of action suggests a favorable therapeutic window for this compound, with potentially fewer side effects on normal, KRAS wild-type cells.
Unveiling the Potential of HG106 in Combination Chemotherapy: A Comparative Guide
For Immediate Release
Shanghai, China – December 8, 2025 – In the relentless pursuit of more effective cancer therapeutics, the spotlight is increasingly turning towards combination strategies that enhance the efficacy of existing chemotherapy agents while mitigating resistance. This guide provides a comprehensive comparison of the novel SLC7A11 inhibitor, HG106, and its potential synergistic effects with standard-of-care chemotherapy drugs. While direct combination studies for this compound are not yet published, this document synthesizes the available preclinical data for this compound monotherapy and draws parallels from studies with other SLC7A11 inhibitors to build a strong scientific rationale for its use in combination regimens.
This compound: A Targeted Approach to Inducing Cancer Cell Death
This compound is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11. This transporter plays a crucial role in the uptake of cystine, an essential precursor for the synthesis of the master antioxidant glutathione (GSH). By blocking SLC7A11, this compound effectively depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS). This surge in oxidative stress triggers endoplasmic reticulum (ER) stress and ultimately culminates in apoptosis, a form of programmed cell death. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly in cancer cells with KRAS mutations, which are known to be dependent on robust antioxidant pathways for survival.
Table 1: Preclinical Monotherapy Data for this compound
| Cell Line | Concentration Range | Duration | Key Monotherapy Effects | Reference |
| KRAS mutant cell lines | 0.1-100 μM | 72 h | Potent cytotoxic effect | |
| A549 (KRAS mutant LUAD) | 0-10 μM | 6 h | Dose-dependent increase in total ROS levels | |
| A549 (KRAS mutant LUAD) | 0-5 μM | 24 h | Induction of mitochondrial dysfunction and ER stress | |
| KRAS mutant LUAD cells | 0-10 μM | 72 h | Significant induction of apoptosis and inhibition of colony formation | |
| A549 mouse xenograft model | 0-4 mg/kg (i.p. daily) | 26 days | Inhibition of tumor growth | |
| Mouse xenograft model | 0-4 mg/kg (i.p. daily) | 20 days | Inhibition of tumor growth and induction of apoptosis via ER stress |
The Rationale for Synergy: Targeting a Key Resistance Mechanism
Many conventional chemotherapy drugs, including cisplatin, doxorubicin, and paclitaxel, exert their cytotoxic effects by inducing DNA damage or interfering with cellular machinery, processes that are often accompanied by a surge in oxidative stress. A common mechanism of acquired resistance to these agents is the upregulation of antioxidant pathways, with SLC7A11 and GSH synthesis being central players. By inhibiting this key defense mechanism, it is hypothesized that this compound can re-sensitize resistant cancer cells and synergistically enhance the efficacy of these chemotherapy drugs.
While direct experimental data for this compound in combination with these agents is pending, studies involving other SLC7A11 inhibitors, such as sulfasalazine and erastin, provide compelling evidence for this synergistic potential.
Table 2: Synergistic Effects of Other SLC7A11 Inhibitors with Chemotherapy
| SLC7A11 Inhibitor | Combination Drug | Cancer Type/Cell Line | Key Synergistic Outcomes |
| Sulfasalazine | Cisplatin | Gastric Cancer | Overcomes cisplatin resistance by increasing intracellular ROS and promoting apoptosis. |
| Erastin | Cisplatin | Ovarian Cancer | Enhances cisplatin-induced cytotoxicity in both sensitive and resistant cell lines. |
| Sulfasalazine | Doxorubicin | Breast Cancer | Increases doxorubicin efficacy by depleting GSH and sensitizing cells to oxidative damage. |
| Erastin | Paclitaxel | Non-Small Cell Lung Cancer | Potentiates paclitaxel-induced cell death through ferroptosis, a form of iron-dependent cell death linked to oxidative stress. |
Proposed Signaling Pathways for this compound Synergy
Based on its mechanism of action, this compound is anticipated to synergize with conventional chemotherapy through the potentiation of oxidative stress and the induction of parallel cell death pathways.
dot
Caption: Proposed mechanism of synergistic cytotoxicity.
Experimental Protocols for Evaluating Synergy
To formally evaluate the synergistic potential of this compound with other chemotherapy drugs, a series of well-established in vitro and in vivo assays would be employed.
Experimental Workflow
dot
Caption: A standard workflow for evaluating drug synergy.
1. Cell Viability and Synergy Assessment:
-
Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound, the chemotherapy drug, or the combination of both for 48-72 hours. Cell viability is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each agent.
-
Synergy Analysis: The combination data is analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assays:
-
Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure: Cells are treated with this compound, the chemotherapy drug, or the combination for 24-48 hours. Cells are then stained with Annexin V-FITC (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
3. In Vivo Tumor Growth Inhibition Studies:
-
Model: Immunocompromised mice bearing tumor xenografts derived from human cancer cell lines.
-
Procedure: Once tumors reach a palpable size, mice are randomized into four groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug. Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
Logical Framework for Combination Therapy
The decision to combine this compound with a specific chemotherapy agent is rooted in a clear logical framework aimed at maximizing therapeutic efficacy.
dot
Caption: The rationale for combining this compound with chemotherapy.
Conclusion
While direct experimental validation is forthcoming, the mechanistic rationale for combining the SLC7A11 inhibitor this compound with standard chemotherapy is robust. By dismantling a key defense mechanism against oxidative stress, this compound holds the promise of significantly enhancing the anticancer activity of drugs like cisplatin, doxorubicin, and paclitaxel. The preclinical data on this compound monotherapy is encouraging, and the synergistic effects observed with other SLC7A11 inhibitors provide a strong impetus for future investigation into this compound-based combination therapies.
Confirming HG106 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of HG106, a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11 (also known as xCT).[1][2][3] Effective demonstration of target engagement is a critical step in the validation of a compound's mechanism of action and its progression in the drug discovery pipeline. This document outlines direct and indirect experimental approaches, compares this compound with other known SLC7A11 inhibitors, and provides detailed protocols for key assays.
Introduction to this compound and its Target, SLC7A11
This compound is a small molecule inhibitor of SLC7A11, a key cell surface transporter responsible for the uptake of cystine in exchange for glutamate.[2][3][4] Intracellular cystine is rapidly reduced to cysteine, the rate-limiting amino acid for the synthesis of the major cellular antioxidant, glutathione (GSH).[3][4] By inhibiting SLC7A11, this compound disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate, particularly for cancers that overexpress SLC7A11, such as certain KRAS-mutant lung adenocarcinomas.[2]
Comparative Analysis of Target Engagement Assays
A multi-pronged approach is recommended to robustly confirm this compound target engagement. This involves a combination of direct binding assays and functional assays that measure the downstream consequences of SLC7A11 inhibition.
Table 1: Comparison of Key Assays for Confirming this compound Target Engagement
| Assay | Principle | Measures | Alternatives/Comparators | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[5][6] | Direct binding of this compound to SLC7A11 in intact cells. | Erastin, Sulfasalazine | Label-free, performed in a physiological context.[5][6] | Can be low-throughput; requires a specific antibody for detection. |
| Cystine Uptake Assay | Measures the import of labeled cystine into cells. | Functional inhibition of SLC7A11 transport activity. | Erastin, Sulfasalazine | Direct readout of transporter inhibition. | Requires radioactive or fluorescently labeled cystine.[7] |
| Glutathione (GSH) Depletion Assay | Quantifies the intracellular concentration of GSH. | Downstream effect of reduced cystine import. | Erastin, Sulfasalazine | Reflects a key consequence of target engagement. | Indirect measure; GSH levels can be affected by other pathways. |
| Reactive Oxygen Species (ROS) Assay | Measures the accumulation of ROS using fluorescent probes. | A key downstream consequence of GSH depletion. | Erastin, Sulfasalazine | Sensitive indicator of oxidative stress. | Indirect measure; other cellular events can also induce ROS. |
Experimental Data and Protocols
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct physical interaction between a compound and its target protein within the native cellular environment. The principle relies on the increased thermal stability of a protein when it is bound by a ligand.
Expected Outcome: Treatment with this compound is expected to increase the thermal stability of SLC7A11, resulting in a shift of its melting curve to a higher temperature compared to vehicle-treated cells.
Experimental Protocol: CETSA for SLC7A11
-
Cell Culture and Treatment:
-
Culture cells known to express SLC7A11 (e.g., A549, H441) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a primary antibody specific for SLC7A11. A loading control (e.g., GAPDH, Tubulin) should also be probed.
-
Quantify the band intensities to determine the amount of soluble SLC7A11 at each temperature.
-
-
Data Analysis:
-
Plot the relative amount of soluble SLC7A11 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples. A rightward shift in the curve for this compound-treated samples indicates target engagement.
-
Indirect Target Engagement: Functional Assays
This assay directly measures the functional consequence of this compound binding to SLC7A11 – the inhibition of cystine import.
Table 2: this compound-Mediated Inhibition of Cystine Uptake
| Cell Line | This compound Concentration | Inhibition of [14C]-Cystine Uptake (%) | Comparator (Sulfasalazine) |
| A549 | Dose-dependent | Significant inhibition observed.[8] | 1 mM showed significant inhibition.[8] |
| H441 | Dose-dependent | Significant inhibition observed.[8] | 1 mM showed significant inhibition.[8] |
Experimental Protocol: [14C]-Cystine Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound, sulfasalazine, or vehicle control in a buffer (e.g., HBSS) for a specified time (e.g., 10-30 minutes).
-
Cystine Uptake: Add [14C]-L-cystine to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Washing: Rapidly wash the cells three times with ice-cold PBS to stop the uptake.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle control.
A non-radioactive, fluorescence-based method using selenocystine, a cystine analog, has also been developed and can be adapted for higher throughput.[7][9][10][11]
Inhibition of cystine uptake by this compound is expected to lead to a depletion of intracellular GSH levels.
Table 3: this compound-Induced Depletion of Cellular Glutathione
| Cell Line | This compound Concentration | Reduction in GSH Levels (%) | Comparator (Sulfasalazine) |
| A549 | Dose-dependent | Significant reduction observed.[8] | 1 mM showed significant reduction.[8] |
| H441 | Dose-dependent | Significant reduction observed.[8] | 1 mM showed significant reduction.[8] |
Experimental Protocol: Luminescence-Based GSH Assay (e.g., GSH-Glo™)
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a dose range of this compound, comparators, or vehicle for a desired duration (e.g., 24-48 hours).
-
Cell Lysis and GSH Detection: Use a commercial kit such as the GSH-Glo™ Glutathione Assay from Promega.[12] This typically involves adding a reagent that lyses the cells and contains a substrate that reacts with GSH to produce a luminescent signal.
-
Luminescence Measurement: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of GSH.[12] Calculate the percentage of GSH depletion relative to the vehicle-treated cells.
A decrease in GSH levels compromises the cell's ability to neutralize ROS, leading to their accumulation.
Table 4: this compound-Mediated Increase in Reactive Oxygen Species
| Cell Line | This compound Concentration (µM) | Fold Increase in Total ROS | Comparator |
| A549 | 0-10 (6h treatment) | Dose-dependent increase.[1] | Erastin is also known to increase ROS.[13] |
Experimental Protocol: DCFH-DA-Based ROS Detection
-
Cell Culture and Treatment: Plate cells and treat with this compound, comparators, or vehicle for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at 5-10 µM for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. DCF, the oxidized product of DCFH-DA, fluoresces at an excitation/emission of ~485/535 nm.
-
Data Analysis: Quantify the fold increase in fluorescence intensity in treated cells relative to the vehicle control.
Visualizing the Mechanism of Action
Signaling Pathway of SLC7A11 Inhibition by this compound
The following diagram illustrates the molecular cascade initiated by the inhibition of SLC7A11 by this compound.
Caption: this compound inhibits SLC7A11, blocking cystine uptake and GSH synthesis, leading to ROS accumulation and apoptosis.
Experimental Workflow for Target Engagement Confirmation
The following diagram outlines a logical workflow for confirming the target engagement of this compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of SLC7A11 as an unconventional checkpoint in tumorigenesis through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using Selenocystine and a Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GSH-Glo™ Glutathione Assay [promega.com]
- 13. mdpi.com [mdpi.com]
Evaluating the Therapeutic Window of HG106: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic window of HG106, a novel SLC7A11 inhibitor, in the context of KRAS-mutant non-small cell lung cancer (NSCLC). This document objectively compares this compound's performance with current therapeutic alternatives, supported by available preclinical and clinical data.
This compound is an investigational small molecule inhibitor of the cystine/glutamate antiporter SLC7A11, a critical component in cellular glutathione biosynthesis. By targeting this transporter, this compound induces oxidative stress and endoplasmic reticulum stress, leading to apoptosis in cancer cells, particularly those with KRAS mutations. This guide will delve into the preclinical profile of this compound and compare it with the established KRAS G12C inhibitors, sotorasib and adagrasib, as well as another SLC7A11 inhibitor, sulfasalazine.
Comparative Analysis of Therapeutic Agents
To provide a clear comparison, the following tables summarize the available data on the therapeutic window, efficacy, and toxicity of this compound and its alternatives.
Table 1: Preclinical and Clinical Efficacy
| Compound | Mechanism of Action | Indication | Preclinical Efficacy | Clinical Efficacy (Objective Response Rate - ORR) |
| This compound | SLC7A11 Inhibitor | KRAS-mutant NSCLC | Inhibits tumor growth in A549 mouse xenograft model (0-4 mg/kg, i.p.). Induces apoptosis in KRAS-mutant lung adenocarcinoma cells. | Not yet in clinical trials. |
| Sotorasib | KRAS G12C Inhibitor | KRAS G12C-mutant NSCLC | Potent inhibitor of KRAS G12C mutant protein. | 37.1% in previously treated patients (CodeBreaK 100). |
| Adagrasib | KRAS G12C Inhibitor | KRAS G12C-mutant NSCLC | IC50: 5 nmol/L. | 42.9% in previously treated patients (KRYSTAL-1). |
| Sulfasalazine | SLC7A11 Inhibitor | Various Cancers | Reduces cell viability in CRC cell lines. | Terminated in a Phase 1/2 glioma trial due to lack of efficacy and toxicity. |
Table 2: Safety and Therapeutic Window
| Compound | Preclinical Safety (Maximum Tolerated Dose - MTD) | Clinical Safety (Common Adverse Events) | Therapeutic Window |
| This compound | Data not publicly available. | Not yet in clinical trials. | To be determined. |
| Sotorasib | Kidney identified as a target organ in rats. | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough. | Established in clinical trials; approved dose is 960 mg once daily. |
| Adagrasib | Well-tolerated in preclinical models with minimal overt toxicity. | Nausea, diarrhea, vomiting, fatigue, increased ALT/AST. | Established in clinical trials; approved dose is 600 mg twice daily. |
| Sulfasalazine | High concentrations (1 mM) required for in vitro effect. | Grade 1-4 adverse effects observed in glioma trial leading to termination. | Appears to be narrow based on available data. |
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in KRAS-mutant cancer cells.
Experimental Workflow for Evaluating Therapeutic Window
Meta-analysis of studies using HG106 in cancer research
It appears there are multiple investigational cancer therapies referred to as "HG106" or a similar designation in cancer research. To provide you with an accurate and relevant comparison guide, please clarify which specific "this compound" you are interested in from the options below:
-
This compound (SLC7A11 Inhibitor): A small molecule inhibitor of the cystine/glutamate antiporter SLC7A11, which has shown preclinical activity in models of KRAS-mutant lung adenocarcinoma.
-
ADG106: An agonistic antibody targeting the CD137 (4-1BB) receptor, being investigated in solid tumors and non-Hodgkin's lymphoma.
-
MRG-106 (Cobomarsen): An inhibitor of microRNA-155, which has been studied in certain types of lymphoma and leukemia.
-
MB-106: A CD20-targeted CAR T-cell therapy for B-cell non-Hodgkin lymphoma.
-
AB-106: An inhibitor of the ROS1 fusion gene, under investigation for non-small cell lung cancer (NSCLC).
-
MRANK-106: A dual inhibitor of WEE1 and YES1 kinases being developed for advanced solid tumors.
Once you specify the compound of interest, a comprehensive meta-analysis and comparison guide will be generated according to your requirements.
Safety Operating Guide
Safe Disposal of HG106: A Procedural Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling HG106 are responsible for its safe disposal to protect themselves, others, and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Chemical and Safety Data for this compound
A thorough understanding of the chemical properties and hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H13ClN4O2 | [1] |
| Molecular Weight | 316.74 g/mol | [1][2] |
| CAS Number | 928712-10-1 | [1] |
| Purity | ≥99.00% | [2] |
| Solubility | DMSO: ≥21 mg/mL (≥66.3 mM) | [2] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] |
Hazard Identification:
According to safety data sheets, this compound is classified with the following hazards:
These classifications necessitate careful handling during use and strict adherence to the disposal procedures outlined below to mitigate risks to personnel and the environment.
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol details the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste: this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and chemically resistant waste container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled "Hazardous Chemical Waste: this compound" and should also list any solvents present in the solution.
-
Do not mix this compound waste with incompatible materials, such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., DMSO followed by ethanol or as recommended by your institution's safety office).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste, in accordance with institutional guidelines.[3]
-
3. Storage of Waste:
-
Store all this compound waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to prevent the spread of spills.
4. Final Disposal:
-
Arrange for the collection of all this compound hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3] The compound's high toxicity to aquatic life necessitates disposal at an approved waste disposal plant.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: A flowchart outlining the proper disposal procedure for different forms of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling HG106
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent SLC7A11 inhibitor, HG106. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent inhibitor of the cystine/glutamate antiporter SLC7A11, is a valuable tool in cancer research, particularly in studies involving KRAS-mutant lung adenocarcinoma. However, its cytotoxic nature necessitates stringent handling protocols to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal procedures.
Hazard Profile of this compound
Before handling this compound, it is crucial to understand its hazard profile. The primary routes of exposure are inhalation of the powder form and skin contact. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Specification | Recommended Use Cases |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Required for all handling procedures, including weighing, dissolution, and administration. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Required for all handling procedures. |
| Body Protection | A disposable, solid-front, back-tying gown over a lab coat. | Required when handling the powder form or solutions of this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet. |
Glove Selection and Chemical Resistance
| Glove Material | Chemical Class Resistance (General) | Breakthrough Time (General Guidance) |
| Nitrile | Good resistance to oils, greases, some organic solvents, weak acids, and weak caustics. | Breakthrough will not occur in under 15 minutes for a 5-mil or greater thickness glove for many common chemicals. However, breakthrough may occur in under one minute for certain chemicals. |
Note: The information above is general guidance. It is imperative to inspect gloves for any signs of degradation (swelling, discoloration, or embrittlement) and to change them frequently.
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below to ensure safe and reproducible results.
In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add the solubilization solution to dissolve the formazan crystals.
-
For XTT Assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Operational and Disposal Plans
A clear and concise operational workflow and disposal plan are essential for minimizing risk and ensuring compliance with safety regulations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
